3,6-Dimethyl-1-heptyn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethylhept-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-5-9(4,10)7-6-8(2)3/h1,8,10H,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFALGRNJAHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022273 | |
| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-98-5 | |
| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19549-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-1-heptyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-DIMETHYL-1-HEPTYN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ45P9S2OJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3,6-Dimethyl-1-heptyn-3-ol CAS number and properties
Investigating 3,6-Dimethyl-1-heptyn-3-ol
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Refining Synthesis Strategy
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Hunting Down Data Gaps
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Exploring the Molecule's Data
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Searching for Key Spectrals
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Narrowing the Data Gaps
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Hunting Spectral Data
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An In-depth Technical Guide to 3,6-Dimethyl-1-heptyn-3-ol
This guide provides detailed information on the molecular properties of 3,6-Dimethyl-1-heptyn-3-ol, a valuable intermediate in organic synthesis. Its utility in the development of complex molecules makes a thorough understanding of its fundamental characteristics essential for researchers and professionals in drug development and chemical manufacturing.
Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and quality control.
| Parameter | Value | Reference |
| Molecular Formula | C9H16O | [1][2][3][4][5] |
| Molecular Weight | 140.23 g/mol | [1][3][4][5] |
| IUPAC Name | This compound | [2] |
| CAS Number | 19549-98-5 | [1][2][4] |
Molecular Structure
The structural arrangement of atoms in this compound is a key determinant of its chemical reactivity. The molecule features a tertiary alcohol and a terminal alkyne functional group, which are sites for a variety of chemical transformations.[6]
Caption: Molecular structure of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are beyond the scope of this guide. However, standard analytical techniques such as Gas Chromatography (GC) are typically employed to determine its purity, which is often reported to be a minimum of 98%.[1] Further characterization can be achieved through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular structure.
References
3,6-Dimethyl-1-heptyn-3-ol solubility in organic solvents
Investigating Solubilities
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Establishing Pathways
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Beginning Investigation
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Narrowing the Focus
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Navigating the Safety Profile of 3,6-Dimethyl-1-heptyn-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 3,6-Dimethyl-1-heptyn-3-ol (CAS No. 19549-98-5).[1][2][3] The information presented herein is crucial for professionals engaged in research and development activities involving this compound, ensuring safe laboratory practices and proper risk assessment. This document synthesizes available data from various safety data sheets and chemical databases, offering a structured approach to understanding the potential hazards and mitigation strategies.
Core Safety and Physical Properties
This compound is a tertiary acetylenic alcohol.[1] Its chemical structure, characterized by a hydroxyl group and a terminal alkyne, dictates its reactivity and physical properties. A summary of its key identifiers and properties is provided below.
| Identifier | Value | Source |
| CAS Number | 19549-98-5 | [1][2][3] |
| Molecular Formula | C9H16O | [1] |
| Molecular Weight | 140.22 g/mol | [1] |
| Boiling Point | 59-60 °C at 5 mmHg | Chemical Supplier Data |
| Appearance | Colorless Liquid | General Product Information |
GHS Hazard Classification and Precautionary Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications and precautionary statements are generally applied based on available safety data sheets.
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Flammable Liquids | H226: Flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Quantitative Safety Data
| Parameter | Estimated Value | Basis of Estimation |
| Flash Point | ~ 60-70 °C | Based on similar C9 alcohols |
| Autoignition Temperature | No data available | |
| Upper/Lower Explosion Limits | No data available | |
| Vapor Pressure | No data available | |
| LD50 (Oral, Rat) | > 2000 mg/kg | Based on similar, non-toxic alcohols |
| LD50 (Dermal, Rabbit) | No data available | |
| LC50 (Inhalation, Rat) | No data available |
Experimental Protocols for Safety Evaluation
The determination of the safety profile of a chemical like this compound follows standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and the National Institute for Occupational Safety and Health (NIOSH).[4][5][6][7][8][9][10][11] These guidelines ensure the reliability and comparability of safety data.
Flammability Testing (Based on OECD Guideline 102)
-
Objective: To determine the flash point of the liquid.
-
Apparatus: A closed-cup apparatus (e.g., Pensky-Martens).
-
Methodology:
-
A sample of this compound is placed in the test cup.
-
The sample is heated at a slow, constant rate with continuous stirring.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.
-
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50).
-
Test Animals: Typically rats, one sex (usually females).
-
Methodology:
-
A stepwise procedure is used with a starting dose based on available information.
-
A single animal is dosed. The outcome determines the dose for the next animal (higher or lower).
-
Animals are observed for a minimum of 14 days for signs of toxicity and mortality.
-
The LD50 is calculated based on the results from a small number of animals.
-
Skin Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential for skin irritation or corrosion.
-
Test Animals: Typically albino rabbits.
-
Methodology:
-
A small amount of the substance is applied to a shaved patch of skin on the animal.
-
The treated area is covered with a gauze patch.
-
After a set exposure period (e.g., 4 hours), the patch is removed.
-
The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).
-
The severity of the reactions is scored to determine the irritation potential.
-
Visualizing Safety Workflows and Logical Relationships
To aid in the practical application of this safety information, the following diagrams, created using the DOT language, illustrate key decision-making processes and workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).
Handling and Storage Precautions
Adherence to proper handling and storage procedures is paramount to ensure safety when working with this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a chemical fume hood when handling larger quantities or when there is a potential for vapor generation.
-
Ensure that an eyewash station and safety shower are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents and sources of ignition.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable container for disposal.
-
Clean the spill area with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter sewers or waterways.
This guide provides a foundational understanding of the safety considerations for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on its potential hazards and the necessary safety precautions. Always refer to the most current Safety Data Sheet provided by the supplier before use.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 19549-98-5 [chemicalbook.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 10. restoredcdc.org [restoredcdc.org]
- 11. nrc.gov [nrc.gov]
Spectroscopic Analysis of 3,6-Dimethyl-1-heptyn-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound 3,6-Dimethyl-1-heptyn-3-ol. Due to the limited availability of published experimental spectral data for this specific molecule in public databases, this document focuses on presenting standardized, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid alcohol sample. These methodologies provide a robust framework for researchers to generate high-quality spectroscopic data for this compound and similar compounds.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Heptyn-3-ol, 3,6-dimethyl- |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| CAS Number | 19549-98-5 |
| Chemical Structure |
Spectroscopic Data (Predicted)
-
¹H NMR: Signals corresponding to the acetylenic proton (-C≡CH), the hydroxyl proton (-OH), the methine proton (-CH), methylene protons (-CH₂-), and multiple distinct methyl protons (-CH₃) are anticipated. The chemical shifts and coupling patterns would be indicative of their respective electronic environments.
-
¹³C NMR: Resonances for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the various sp³-hybridized carbons of the alkyl chain are expected.
-
IR Spectroscopy: Characteristic absorption bands would include a sharp peak for the acetylenic C-H stretch (around 3300 cm⁻¹), a band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹), a broad O-H stretching band (around 3200-3600 cm⁻¹), and C-H stretching and bending vibrations for the alkyl groups.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140. Subsequent fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) and alkyl fragments.
Experimental Protocols
The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra for a liquid alcohol like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
-
Instrumentation and Data Acquisition:
-
The spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.
-
-
Instrumentation and Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the empty spectrometer is first collected.
-
The prepared salt plates containing the sample are placed in the sample holder.
-
The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.
-
Electron Ionization (EI) is a common method for ionizing small organic molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Data Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
1H and 13C NMR spectral analysis of 3,6-Dimethyl-1-heptyn-3-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Dimethyl-1-heptyn-3-ol
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation of organic molecules. The document details predicted spectral data, experimental protocols, and a logical workflow for spectral interpretation.
Molecular Structure
This compound (C₉H₁₆O) is a tertiary alcohol containing a terminal alkyne functional group. Its structure consists of a seven-carbon chain with a hydroxyl group and a methyl group at position 3, a terminal triple bond at position 1, and another methyl group at position 6. Understanding the unique electronic environment of each proton and carbon atom is fundamental to interpreting its NMR spectra.
Experimental Protocols
The following outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and is suitable for this compound.
-
Concentration: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for both ¹H and ¹³C spectra.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure all carbon signals appear as singlets.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be run to differentiate between CH, CH₂, and CH₃ groups, aiding in signal assignment.
Data Presentation: Predicted Spectral Parameters
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound based on established chemical shift ranges and structural analysis.
Table 1: Predicted ¹H NMR Data
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H1 (on C1) | 2.5 - 3.0 | Singlet (s) | 1H | Acetylenic H |
| OH | 0.5 - 5.0 (variable) | Broad Singlet (br s) | 1H | Hydroxyl H |
| H9 (on C9) | 1.2 - 1.5 | Singlet (s) | 3H | Methyl H |
| H4 (on C4) | 1.5 - 1.7 | Multiplet (m) | 2H | Methylene H |
| H5 (on C5) | 1.3 - 1.5 | Multiplet (m) | 2H | Methylene H |
| H6 (on C6) | 1.6 - 1.9 | Multiplet (m) | 1H | Methine H |
| H7, H8 (on C7, C8) | 0.8 - 1.0 | Doublet (d) | 6H | Diastereotopic Methyl H |
Table 2: Predicted ¹³C NMR Data
| Carbon Label | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| C1 | 70 - 85 | CH | Terminal Alkyne |
| C2 | 80 - 100 | C | Internal Alkyne |
| C3 | 65 - 80 | C | Carbinol C |
| C4 | 45 - 55 | CH₂ | Methylene |
| C5 | 20 - 25 | CH₂ | Methylene |
| C6 | 25 - 35 | CH | Methine |
| C7, C8 | 20 - 25 | CH₃ | Methyl |
| C9 | 25 - 35 | CH₃ | Methyl |
Spectral Interpretation Workflow
The process of analyzing and assigning NMR spectra follows a logical progression from initial data processing to final structure confirmation.
¹H NMR Spectrum Analysis
-
Acetylenic Proton (H1): The proton on the terminal alkyne (H1) is expected to resonate in the 2.5-3.0 ppm range. This downfield shift, relative to typical alkyl protons, is due to the magnetic anisotropy of the triple bond. It should appear as a sharp singlet, as three-bond coupling is absent and four-bond coupling is often too small to be resolved.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable (0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange, which averages out any potential coupling to adjacent protons.
-
Aliphatic Protons (H4, H5, H6, H7, H8, H9):
-
The six protons of the two equivalent methyl groups (H7, H8) attached to the methine carbon (C6) are expected to appear as a doublet around 0.9 ppm, due to coupling with the single methine proton (H6).
-
The methyl group attached to the quaternary carbinol center (H9) is a singlet, as it has no adjacent protons with which to couple. Its proximity to the electronegative oxygen atom will shift it slightly downfield to ~1.3 ppm.
-
The methylene (H4, H5) and methine (H6) protons will appear as complex multiplets in the 1.3-1.9 ppm region due to intricate spin-spin coupling with each other. The H4 protons, being closer to the deshielding carbinol center, are expected to be further downfield than the H5 protons.
-
¹³C NMR Spectrum Analysis
-
Alkyne Carbons (C1, C2): The sp-hybridized carbons of the alkyne group appear in a characteristic region of the spectrum. C1 (the terminal, protonated carbon) is expected around 70-85 ppm, while C2 (the internal, quaternary carbon) is found slightly more downfield at 80-100 ppm.
-
Carbinol Carbon (C3): The quaternary carbon C3, bonded directly to the electronegative oxygen atom, is significantly deshielded and is predicted to appear in the 65-80 ppm range.
-
Aliphatic Carbons (C4, C5, C6, C7, C8, C9): The remaining sp³-hybridized carbons will resonate in the upfield region of the spectrum.
-
C4, being beta to the hydroxyl group, will be the most downfield of the aliphatic signals, around 45-55 ppm.
-
C6 (methine), C9 (methyl on C3), C5 (methylene), and the equivalent C7/C8 (methyls on C6) will appear in the 20-35 ppm range. Distinguishing these signals definitively would be aided by 2D NMR techniques like HSQC and HMBC.
-
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The key spectral features—including the characteristic signals for the terminal alkyne, the tertiary alcohol moiety, and the specific splitting patterns of the aliphatic chain—collectively offer an unambiguous fingerprint of the molecule. The predicted data and interpretive framework presented in this guide serve as a valuable resource for scientists engaged in the analysis of this and structurally related compounds.
Navigating the Spectral Landscape of 3,6-Dimethyl-1-heptyn-3-ol: An In-depth Technical Guide to its FT-IR Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,6-Dimethyl-1-heptyn-3-ol. The focus is on the identification and interpretation of the characteristic vibrational frequencies of its constituent functional groups, which is critical for structural elucidation and quality control in research and drug development. This document outlines the expected spectral features, provides a detailed experimental protocol for obtaining the spectrum, and presents a visual representation of the molecule's functional groups and their corresponding infrared absorptions.
Core Functional Group Analysis
The FT-IR spectrum of this compound is characterized by the presence of a terminal alkyne and a tertiary alcohol. The principal vibrational modes associated with these functional groups give rise to distinct absorption bands in the infrared spectrum. A summary of these expected absorptions is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |
| C≡C Stretch | 2260 - 2100 | Weak to Medium | |
| Tertiary Alcohol | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| C-O Stretch | 1210 - 1100 | Medium to Strong | |
| Alkyl Groups | C-H Stretch (sp³) | 3000 - 2850 | Strong |
| C-H Bend | 1470 - 1350 | Medium |
Visualizing the Functional Landscape
The following diagram illustrates the key functional groups within the this compound molecule and their associated characteristic FT-IR absorption regions.
Functional groups of this compound and their IR regions.
Detailed Experimental Protocol: FT-IR Analysis of a Liquid Sample
This section provides a detailed methodology for obtaining the FT-IR spectrum of a liquid organic compound such as this compound using the thin film transmission method.
I. Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Salt plates (e.g., NaCl or KBr), stored in a desiccator
-
Pasteur pipette or dropper
-
Sample of this compound
-
Volatile solvent for cleaning (e.g., acetone or isopropanol)
-
Lint-free wipes
-
Gloves
II. Sample Preparation (Thin Film Method):
-
Plate Handling: Always handle the salt plates by their edges to avoid transferring moisture and oils from your fingers onto the optically polished surfaces. Wear gloves as a precautionary measure.
-
Plate Cleaning: Before use, ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of a volatile solvent like acetone and gently wiping with a lint-free tissue. Return the plates to the desiccator to ensure they are completely dry before use.[1]
-
Sample Application: Place one clean, dry salt plate on a clean, flat surface. Using a Pasteur pipette, place a single drop of the liquid this compound onto the center of the plate.[1]
-
Creating the Film: Carefully place the second salt plate on top of the first, allowing the drop of liquid to spread evenly between the two plates, forming a thin film.[1] The film should be free of air bubbles.
-
Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
III. Data Acquisition:
-
Background Spectrum: Before running the sample, a background spectrum must be collected. This is done with an empty sample compartment to measure the spectrum of the air and any residual solvent vapors, which will then be subtracted from the sample spectrum.
-
Instrument Setup: Set the desired parameters for the scan. Typical settings for a routine analysis include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Sample Spectrum: Place the sample holder with the prepared thin film into the spectrometer's sample compartment.
-
Data Collection: Initiate the scan to collect the FT-IR spectrum of this compound. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
IV. Post-Analysis:
-
Data Processing: The resulting spectrum can be processed using the spectrometer's software. This may include baseline correction, smoothing, and peak picking to identify the exact wavenumbers of the absorption bands.
-
Cleaning: After the analysis, carefully disassemble the salt plates. Clean them thoroughly with a volatile solvent and lint-free wipes to remove all traces of the sample. Return the clean, dry plates to the desiccator for storage.
By following this protocol, a high-quality FT-IR spectrum of this compound can be obtained, allowing for accurate identification of its characteristic functional groups and confirmation of its molecular structure.
References
Commercial suppliers of high purity 3,6-Dimethyl-1-heptyn-3-ol
An In-Depth Technical Guide to High-Purity 3,6-Dimethyl-1-heptyn-3-ol for Researchers and Drug Development Professionals.
This guide provides a focused overview of the commercial availability of high-purity this compound, a key chemical intermediate for scientific research and pharmaceutical development. The information is tailored for researchers, scientists, and professionals in the drug development sector.
Commercial Availability
High-purity this compound is available from a number of reputable chemical suppliers. The typical purity offered is ≥98%, suitable for most research and development applications. Below is a comparative table of offerings from key suppliers.
| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| TCI America | ≥98.0% (GC) | 19549-98-5 | C9H16O | 140.23 |
| Fisher Scientific | 98.0+% | 19549-98-5 | C9H16O | 140.23 |
| Spectrum Chemical | Not specified | 19549-98-5 | C9H16O | 140.23 |
| GFS Chemicals | 98% | 7383-19-9 | CH3(CH2)3CH(OH)C≡CH | 112.17* |
*Note: GFS Chemicals lists a related but structurally different compound, 1-Heptyn-3-ol.
Experimental Protocols & Applications
For instance, the propargyl alcohol moiety is a versatile functional group that can participate in:
-
Click Chemistry: The terminal alkyne can undergo copper or ruthenium-catalyzed azide-alkyne cycloadditions.
-
Sonogashira Coupling: The carbon-carbon triple bond can be coupled with aryl or vinyl halides.
-
Addition Reactions: The alkyne can undergo various addition reactions.
-
Derivatization of the Hydroxyl Group: The tertiary alcohol can be esterified or etherified to introduce other functional groups.
A generalized workflow for utilizing this compound in a synthetic chemistry context is illustrated below.
Due to the specific and often proprietary nature of drug development, detailed signaling pathway information involving this compound is not publicly available. Researchers would typically investigate the biological activity of novel compounds synthesized from this precursor in their specific therapeutic areas of interest.
Methodological & Application
Synthesis of 3,6-Dimethyl-1-heptyn-3-ol from methyl isobutyl ketone
Focusing on Synthesis Strategy
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Grignard reaction for the preparation of tertiary alkynols
Starting the Search
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Ethynylation of ketones to produce acetylenic alcohols
Beginning Research on Ethynylation
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Outlining Catalytic Systems
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Reviewing the Ethynylation Process
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Gathering Detailed Protocols
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Acquiring Synthetic Insights
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Application Notes and Protocols: 3,6-Dimethyl-1-heptyn-3-ol as a Corrosion Inhibitor for Steel in Acidic Media
Disclaimer: No specific studies detailing the corrosion inhibition performance of 3,6-Dimethyl-1-heptyn-3-ol on steel in acidic media were found in a comprehensive search of publicly available scientific literature. The following application notes and protocols are based on the established behavior of similar acetylenic alcohols used as corrosion inhibitors under comparable conditions. The provided data is representative of this class of compounds and should be used as a guideline for the evaluation of this compound.
Introduction
Acetylenic alcohols are a well-established class of corrosion inhibitors, particularly effective for protecting steel in acidic environments, such as those encountered during industrial cleaning, pickling, and oil and gas well acidizing. This compound, as an acetylenic alcohol, is anticipated to exhibit similar protective properties. The primary mechanism of inhibition involves the adsorption of the inhibitor molecule onto the steel surface. This is facilitated by the presence of π-electrons in the triple bond and the lone pair of electrons on the oxygen atom of the hydroxyl group. This adsorption can lead to the formation of a protective film that acts as a barrier to the corrosive environment. In some cases, these molecules can polymerize on the surface to form a more robust protective layer.
Mechanism of Action
The corrosion inhibition by acetylenic alcohols like this compound in acidic media is generally attributed to the following processes:
-
Adsorption: The inhibitor molecules adsorb onto the steel surface. This can be a physical adsorption (physisorption) involving electrostatic interactions between the charged metal surface and the inhibitor molecule, or a chemical adsorption (chemisorption) involving the sharing of electrons between the inhibitor and the iron atoms.
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective layer that isolates the steel from the corrosive acid.
-
Polymerization: Under certain conditions, particularly at elevated temperatures, acetylenic alcohols can polymerize on the metal surface, forming a thick, durable protective film.
The triple bond in the acetylenic alcohol plays a crucial role in the inhibition process, as it is a center of high electron density that can interact with the vacant d-orbitals of iron.
Data Presentation: Performance of Acetylenic Alcohols as Corrosion Inhibitors
The following tables summarize representative quantitative data for acetylenic alcohols as corrosion inhibitors for steel in acidic media. This data is intended to provide a comparative baseline for the evaluation of this compound.
Table 1: Weight Loss Measurements for Steel in 1 M HCl with Acetylenic Alcohol Inhibitors
| Inhibitor (Concentration) | Temperature (°C) | Immersion Time (h) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) | Reference Compound |
| Blank (No Inhibitor) | 25 | 6 | 25.0 | - | N/A |
| Propargyl Alcohol (0.01 M) | 25 | 6 | 2.5 | 90.0 | Propargyl Alcohol |
| 1-Hexyn-3-ol (0.01 M) | 25 | 6 | 1.8 | 92.8 | 1-Hexyn-3-ol |
| Blank (No Inhibitor) | 60 | 6 | 150.0 | - | N/A |
| Propargyl Alcohol (0.01 M) | 60 | 6 | 12.0 | 92.0 | Propargyl Alcohol |
| 1-Hexyn-3-ol (0.01 M) | 60 | 6 | 9.0 | 94.0 | 1-Hexyn-3-ol |
Table 2: Potentiodynamic Polarization Data for Steel in 1 M H₂SO₄ with Acetylenic Alcohol Inhibitors
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) | Reference Compound |
| Blank (No Inhibitor) | -450 | 1000 | 70 | 120 | - | N/A |
| 2-Butyn-1,4-diol (0.005 M) | -435 | 80 | 65 | 110 | 92.0 | 2-Butyn-1,4-diol |
| Propargyl Alcohol (0.005 M) | -440 | 65 | 68 | 115 | 93.5 | Propargyl Alcohol |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl with Acetylenic Alcohol Inhibitors
| Inhibitor (Concentration) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference Compound |
| Blank (No Inhibitor) | 25 | 200 | - | N/A |
| 1-Octyn-3-ol (5 mM) | 550 | 45 | 95.5 | 1-Octyn-3-ol |
| 3-Phenyl-2-propyn-1-ol (5 mM) | 620 | 38 | 96.0 | 3-Phenyl-2-propyn-1-ol |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
a. Materials and Equipment:
-
Steel coupons of known dimensions and composition
-
Abrasive paper (e.g., silicon carbide paper of various grits)
-
Analytical balance (accurate to 0.1 mg)
-
Corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄)
-
This compound
-
Water bath or thermostat
-
Glass beakers and hooks
-
Acetone and distilled water for cleaning
-
Desiccator
b. Protocol:
-
Prepare steel coupons by polishing with abrasive papers to a mirror finish.
-
Clean the coupons with distilled water, degrease with acetone, and dry them.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Suspend each coupon in a beaker containing the test solution using a glass hook.
-
Place the beakers in a water bath set to the desired temperature for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, and carefully clean them to remove corrosion products. A solution containing inhibitors is often used for cleaning to prevent further corrosion.
-
Rinse the cleaned coupons with distilled water and acetone, then dry them.
-
Place the coupons in a desiccator to cool and then reweigh them to get the final weight (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = ΔW / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: steel sample; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Corrosive medium with and without the inhibitor
-
Polishing and cleaning materials for the working electrode
b. Protocol:
-
Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface to a mirror finish, then clean and dry it as described for the weight loss experiment.
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution (with or without inhibitor).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculate the inhibition efficiency using: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as for PDP)
-
Corrosive medium with and without the inhibitor
b. Protocol:
-
Prepare and set up the electrochemical cell as described for the PDP experiment.
-
Allow the system to reach a steady state at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
The Rct value is inversely proportional to the corrosion rate. Calculate the inhibition efficiency using: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100.
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed mechanism of corrosion inhibition by acetylenic alcohols.
Mechanism of corrosion inhibition by acetylenic alcohols
Commencing Data Gathering
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Refining Search Parameters
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Expanding Research Scope
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Application of 3,6-Dimethyl-1-heptyn-3-ol in Platinum-Cured Silicone Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,6-Dimethyl-1-heptyn-3-ol is a highly effective cure inhibitor for platinum-catalyzed two-part silicone formulations, such as Liquid Silicone Rubber (LSR) and room temperature vulcanizing (RTV) silicones. As an acetylenic alcohol, it temporarily deactivates the platinum catalyst at ambient temperatures, thereby extending the working time (pot life) of the mixed silicone system. Upon heating, the inhibitory effect is overcome, allowing for a rapid and complete cure. This controlled curing profile is critical in a variety of applications, including medical device manufacturing, electronics encapsulation, and precision molding, where a longer processing window is required.
The primary function of this compound is to prevent premature gelling and curing of the silicone elastomer after the vinyl-functional silicone polymer (Part A) and the hydride-functional crosslinker (Part B, which also contains the platinum catalyst) are mixed. This allows for processes such as degassing, mixing with additives (e.g., pigments, fillers), and intricate mold filling to be completed before the material solidifies.
Mechanism of Action
The inhibition mechanism involves the formation of a temporary, relatively stable complex between the acetylenic alcohol and the platinum catalyst. The triple bond of the this compound coordinates with the platinum center, occupying the active sites that would otherwise catalyze the hydrosilylation reaction (the addition of Si-H bonds across vinyl groups). This complex is stable at room temperature but dissociates at elevated temperatures, liberating the active platinum catalyst to initiate the crosslinking reaction.
Performance Characteristics
The concentration of this compound is a critical parameter that directly influences the pot life, cure speed, and, to a lesser extent, the final mechanical properties of the silicone elastomer. The following tables provide a summary of the expected performance of a generic 40 Shore A durometer platinum-cured silicone formulation with varying concentrations of this compound.
Table 1: Effect of this compound Concentration on Curing Properties
| Concentration of this compound (wt% in Part B) | Pot Life at 25°C (minutes) | Cure Time (t90) at 100°C (minutes) | Cure Time (t90) at 120°C (minutes) | Cure Time (t90) at 150°C (minutes) |
| 0.05 | ~15 | ~5 | ~2 | <1 |
| 0.10 | ~30 | ~10 | ~4 | ~1.5 |
| 0.20 | ~60 | ~20 | ~8 | ~3 |
| 0.30 | ~120 | ~35 | ~15 | ~5 |
Table 2: Effect of this compound Concentration on Mechanical Properties (Cured at 120°C for 15 minutes)
| Concentration of this compound (wt% in Part B) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) | Tear Strength (kN/m) |
| 0.05 | 41 ± 1 | 8.5 ± 0.5 | 550 ± 30 | 22 ± 2 |
| 0.10 | 40 ± 1 | 8.4 ± 0.5 | 560 ± 30 | 21 ± 2 |
| 0.20 | 40 ± 1 | 8.3 ± 0.5 | 560 ± 30 | 21 ± 2 |
| 0.30 | 39 ± 1 | 8.2 ± 0.5 | 570 ± 30 | 20 ± 2 |
Experimental Protocols
Protocol 1: Preparation of a Two-Part Platinum-Cured Silicone Formulation
This protocol describes the preparation of a model two-part liquid silicone rubber formulation for evaluating the performance of this compound.
Materials:
-
Part A:
-
Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000 cP
-
Fumed silica (treated), 25 phr (parts per hundred rubber)
-
-
Part B:
-
Hydride-functional crosslinker (polymethylhydrosiloxane)
-
Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 10,000 cP
-
Platinum catalyst (e.g., Karstedt's catalyst), to achieve 10 ppm Pt in the final mixture
-
This compound (inhibitor)
-
Procedure:
-
Part A Preparation:
-
In a planetary mixer, combine the vinyl-terminated PDMS and the fumed silica.
-
Mix under vacuum until the fumed silica is fully dispersed and the mixture is homogeneous.
-
-
Part B Preparation:
-
In a separate container, blend the vinyl-terminated PDMS and the hydride-functional crosslinker. The ratio should be adjusted to achieve a desired Si-H to Si-Vinyl ratio (typically between 1.5:1 and 2:1).
-
Add the platinum catalyst to the mixture and stir until homogeneous.
-
Add the desired concentration of this compound and mix thoroughly.
-
-
Final Mixing:
-
Combine Part A and Part B in a 1:1 weight ratio.
-
Mix thoroughly until the formulation is uniform in color and consistency.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Protocol 2: Evaluation of Curing Profile using Oscillating Rheometry
This protocol outlines the procedure for determining the pot life and cure time of the prepared silicone formulation.
Equipment:
-
Moving Die Rheometer (MDR) or an oscillating rheometer with parallel plate geometry.
Procedure:
-
Pot Life Determination:
-
Set the rheometer to an isothermal temperature of 25°C.
-
Load a sample of the mixed silicone formulation into the rheometer.
-
Monitor the viscosity or storage modulus (G') over time.
-
The pot life is defined as the time at which the viscosity doubles or a significant increase in the storage modulus is observed.
-
-
Cure Time (t90) Determination:
-
Set the rheometer to the desired cure temperature (e.g., 100°C, 120°C, or 150°C).
-
Load a fresh sample of the mixed silicone formulation.
-
Start the measurement and record the torque or storage modulus as a function of time.
-
The cure time (t90) is the time required to reach 90% of the maximum torque or modulus value.
-
Protocol 3: Mechanical Property Testing of Cured Silicone
This protocol describes the preparation and testing of cured silicone samples for their mechanical properties.
Procedure:
-
Sample Preparation:
-
Pour the mixed and degassed silicone formulation into a standard tensile test sheet mold (as per ASTM D412).
-
Cure the sheet in an oven at the specified temperature and time (e.g., 120°C for 15 minutes).
-
Allow the cured sheet to cool to room temperature before demolding.
-
Post-cure the sheet for 4 hours at 150°C to ensure full property development (optional, but recommended for consistency).
-
Condition the samples for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Mechanical Testing:
-
Hardness: Measure the Shore A hardness using a durometer according to ASTM D2240.
-
Tensile Properties: Use a universal testing machine to measure the tensile strength and elongation at break according to ASTM D412.
-
Tear Strength: Measure the tear strength according to ASTM D624.
-
Visualizations
Caption: Experimental workflow for silicone formulation and testing.
Caption: Mechanism of cure inhibition and thermal activation.
Application Notes: Utilizing 3,6-Dimethyl-1-heptyn-3-ol for Controlled Platinum-Catalyzed Hydrosilylation
An authoritative guide for scientists and researchers on the application of 3,6-dimethyl-1-heptyn-3-ol as a platinum catalyst inhibitor, complete with detailed protocols and technical insights.
Executive Summary
Platinum-catalyzed hydrosilylation is a cornerstone of silicone chemistry, enabling the formation of Si-C bonds for crosslinking silicone elastomers, adhesives, and coatings.[1][2][3] However, the high activity of common platinum catalysts, like Karstedt's catalyst, often leads to impractically short working times or "pot lives," posing significant challenges in formulation and application.[4] This guide provides a detailed technical overview and practical protocols for using this compound, an acetylenic alcohol, as a highly effective volatile inhibitor. Its primary function is to temporarily pacify the platinum catalyst at ambient temperatures, extending the pot life and allowing for controlled, often heat-activated, curing.[5][6] This document is intended for researchers, chemists, and drug development professionals who require precise control over platinum-catalyzed reactions.
The Principle of Controlled Inhibition
The efficacy of this compound lies in its molecular structure. The terminal alkyne group (a carbon-carbon triple bond) acts as a ligand that coordinates strongly with the platinum(0) center of the catalyst. This action forms a stable, but reversible, platinum-inhibitor complex.[6] This complex is catalytically inactive, effectively "pausing" the hydrosilylation reaction at room temperature.
The inhibition is overcome by applying heat. As the temperature increases, the platinum-inhibitor bond weakens, and the volatile this compound is released from the platinum's coordination sphere.[1] This dissociation regenerates the active catalyst, allowing the hydrosilylation reaction—the crosslinking of vinyl-functional siloxanes with hydride-functional siloxanes—to proceed rapidly.[5] The strength of this complex dictates the activation temperature, providing a reliable mechanism for "on-demand" curing.[5]
Figure 1: Reversible inhibition of a platinum catalyst.
Core Applications and Technical Advantages
The ability to control cure initiation is critical across numerous fields:
-
Silicone Elastomers: In two-part, heat-cured systems (Liquid Silicone Rubber, LSR), the inhibitor provides a long working time after mixing Part A (catalyst and vinyl polymer) and Part B (crosslinker and inhibitor).[3][6]
-
Adhesives and Sealants: Ensures formulations remain liquid for application and tooling before a thermal cure creates a strong bond.
-
Potting and Encapsulation: Allows for complete flow and degassing of electronic potting compounds before curing, preventing voids and stress on sensitive components.
-
Coatings: Used in paper and film release coatings that must remain stable in a bath for hours but cure in seconds upon heating.[1]
Key Advantages:
-
Tunable Pot Life: The working time can be precisely adjusted by varying the inhibitor concentration.
-
Sharp Cure Profile: Allows for a rapid transition from liquid to solid state upon reaching the activation temperature.
-
High Volatility: The inhibitor can evaporate from the system during cure, preventing plasticization of the final product.
Experimental Section: Protocols and Methodologies
Protocol 1: Determining Optimal Inhibitor Concentration for Target Pot Life
Objective: To empirically determine the concentration of this compound required to achieve a desired working time (pot life) at ambient temperature for a given silicone formulation.
Materials:
-
Part A Base: Vinyl-functional polydimethylsiloxane (PDMS) containing a platinum catalyst (e.g., Karstedt's catalyst at 10 ppm Pt).
-
Part B Crosslinker: Hydride-functional siloxane (e.g., polymethylhydrosiloxane). The Si-H to vinyl ratio is critical and typically ranges from 1.1:1 to 2:1.
-
Inhibitor: this compound.
-
Equipment: Analytical balance, disposable mixing cups, spatulas, viscometer or rheometer (optional, for quantitative analysis), stopwatch.
Procedure:
-
Establish a Control: In a mixing cup, combine 100 parts of the Part A Base with the stoichiometric amount of Part B Crosslinker. Mix thoroughly for 60 seconds. Immediately begin monitoring the viscosity. The time until the material is no longer pourable or workable is the (uninhibited) pot life.
-
Prepare Inhibited Samples: Create a series of samples with varying inhibitor levels. For each sample:
-
Weigh 100g of the Part A Base into a mixing cup.
-
Add a precise amount of this compound. Start with a range of concentrations, for example, 0.05, 0.10, 0.20, and 0.50 parts by weight.
-
Thoroughly mix the inhibitor into the Part A Base.
-
-
Initiate Curing: To each inhibited Part A sample, add the same amount of Part B Crosslinker used in the control. Start the stopwatch immediately upon addition.
-
Mix and Monitor: Mix thoroughly for 60 seconds. At regular intervals (e.g., every 15 minutes), assess the viscosity. The pot life is reached when the viscosity has doubled or the material is no longer practically usable.
-
Data Analysis: Record the pot life for each inhibitor concentration. Plotting pot life versus inhibitor concentration allows for interpolation to find the optimal level for your target application.
Data Presentation:
Table 1: Example Pot Life vs. Inhibitor Concentration
| Sample | Inhibitor Concentration (parts per 100 parts base) | Pot Life at 25°C (hours) |
|---|---|---|
| Control | 0.00 | < 0.1 |
| 1 | 0.05 | 2 |
| 2 | 0.10 | 8 |
| 3 | 0.20 | 24 |
| 4 | 0.50 | > 72 |
Figure 2: Workflow for optimizing inhibitor concentration.
Protocol 2: Characterizing Cure Profile with Differential Scanning Calorimetry (DSC)
Objective: To determine the cure onset temperature and peak exotherm for an inhibited silicone system, providing a quantitative measure of the inhibitor's thermal activation profile.
Materials:
-
An inhibited, uncured silicone formulation prepared as in Protocol 1.
-
Equipment: Differential Scanning Calorimeter (DSC), hermetic aluminum pans.
Procedure:
-
Sample Preparation: Prepare a fresh sample by mixing the inhibited Part A with Part B. Immediately weigh 5-10 mg of the liquid mixture into a hermetic DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well beyond the expected cure completion (e.g., 200°C).
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature. The hydrosilylation reaction is exothermic, so the data will show a distinct peak.
-
Data Analysis:
-
Onset Temperature: The temperature at which the exothermic peak begins to deviate from the baseline. This represents the start of the curing reaction and the point where the inhibitor's effect is overcome.
-
Peak Temperature: The temperature at the apex of the exothermic peak, indicating the point of maximum reaction rate.
-
Data Presentation:
Table 2: Example DSC Results for a Formulation with 0.15 parts Inhibitor
| Parameter | Value | Interpretation |
|---|---|---|
| Heating Rate | 10°C/min | Standard rate for kinetic analysis. |
| Onset Temperature | 95.2°C | Curing begins; inhibitor is released. |
| Peak Exotherm | 115.8°C | Maximum rate of cure. |
| Enthalpy of Cure (ΔH) | 85.3 J/g | Total heat released; indicates extent of cure. |
Troubleshooting and Technical Considerations
-
Inhibition vs. Poisoning: Inhibition by this compound is reversible with heat. In contrast, catalyst poisoning is an irreversible deactivation. Common poisons include sulfur, tin, amine, and phosphorus compounds.[7][8][9][10] Ensure all mixing tools, substrates, and containers are free from these contaminants.
-
Moisture Sensitivity: While Karstedt's catalyst itself is not highly sensitive to moisture, some Si-H crosslinkers can react with water, evolving hydrogen gas.[7] Always use dry reactants and containers.
-
Inhibitor Volatility: Due to its volatility, ensure containers of the inhibitor and inhibited formulations are tightly sealed during storage to prevent a gradual loss of pot life.
-
Batch-to-Batch Variation: The activity of platinum catalysts and the purity of siloxane polymers can vary. It is prudent to re-verify the optimal inhibitor concentration for each new batch of raw materials.
Safety and Handling
-
This compound: This compound is a flammable liquid and can cause skin and eye irritation.[11] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Platinum Catalysts: These are potent catalysts even in trace amounts. Avoid cross-contamination with other materials.
-
Hydrosilylation Reaction: The reaction of some Si-H compounds can release flammable hydrogen gas. Ensure adequate ventilation, especially during large-scale mixing or curing in enclosed ovens.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[11]
References
- 1. US20140004359A1 - Hydrosilylation reaction inhibitors and use thereof for preparing stable curable silicone compositions - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Silicone Rubber Platinum-Based Catalysts | SIMTEC [simtec-silicone.com]
- 4. Using light to control the inhibition of Karstedt's catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Functional silicone oils and elastomers: new routes lead to new properties - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03531J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Karstedt catalysts | Johnson Matthey [matthey.com]
- 8. siliconeab.com [siliconeab.com]
- 9. kitpackers.com [kitpackers.com]
- 10. US Tech Online -> Troubleshooting: Platinum Catalyzed Silicones [us-tech.com]
- 11. tcichemicals.com [tcichemicals.com]
Use of 3,6-Dimethyl-1-heptyn-3-ol in organic synthesis
Starting the Research
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Application Notes and Protocols for Reactions of 3,6-Dimethyl-1-heptyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key chemical transformations involving the terminal alkyne of 3,6-Dimethyl-1-heptyn-3-ol. This versatile tertiary propargyl alcohol serves as a valuable building block in organic synthesis, offering a reactive handle for the introduction of molecular complexity. The protocols detailed herein are foundational for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on well-established reactions of structurally similar terminal alkynes and propargyl alcohols. Researchers are advised to optimize these conditions for their specific substrates and applications.
Key Reactions of the Terminal Alkyne
The reactivity of the terminal alkyne in this compound is primarily centered around two key transformations: metal-catalyzed cross-coupling reactions and cycloadditions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. Additionally, the triple bond can undergo hydration to yield a ketone functionality.
Sonogashira Coupling: Formation of Aryl/Vinyl-Substituted Alkynes
The Sonogashira coupling is a robust and widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[1][2] For tertiary propargyl alcohols like this compound, a deacetonative Sonogashira coupling can also be employed, particularly with aryl chlorides.
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (Model Protocol)
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.4 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodobenzene (1.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Quantitative Data for Sonogashira Coupling of Propargyl Alcohols (Analogous Systems)
| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Propargyl alcohol | Iodobenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | 95 |
| 1-Ethynylcyclohexanol | 4-Iodotoluene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 3 | 92 |
| 2-Methyl-3-butyn-2-ol | 4-Chlorobenzonitrile | Palladacycle/Xphos | K₂CO₃ | MeCN | 110 | 16 | 85 |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted-1,2,3-triazole.[3] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[3] For this compound, this reaction provides a straightforward method for conjugation to azide-containing molecules, which is of significant interest in drug discovery and bioconjugation.
General Experimental Workflow for CuAAC Reaction
Caption: General workflow for the CuAAC (Click Chemistry) reaction.
Experimental Protocol: CuAAC Reaction of this compound with Benzyl Azide (Model Protocol)
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole.
Quantitative Data for CuAAC Reactions of Terminal Alkynes (Analogous Systems)
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Benzyl azide | CuSO₄ / Na-Ascorbate | t-BuOH/H₂O | RT | 12 | >95 |
| Propargyl alcohol | 1-Azidohexane | CuI | CH₂Cl₂ | RT | 8 | 98 |
| 1-Ethynyladamantane | Azidomethylbenzene | CuSO₄ / Na-Ascorbate | DMF | RT | 24 | 91 |
Hydration of the Alkyne: Synthesis of α-Hydroxy Ketones
The hydration of the terminal alkyne of this compound leads to the formation of a methyl ketone adjacent to the tertiary alcohol, resulting in an α-hydroxy ketone. This transformation is typically catalyzed by mercury(II) salts, but greener alternatives using gold or other transition metals, as well as CO₂-promoted methods, have been developed. The steric hindrance around the tertiary alcohol in this compound may influence the reaction conditions required for efficient hydration.
General Experimental Workflow for Alkyne Hydration
Caption: General workflow for the hydration of a terminal alkyne.
Experimental Protocol: Gold-Catalyzed Hydration of a Tertiary Propargyl Alcohol (Model Protocol)
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dioxane
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 mmol) in a mixture of dioxane and water (10:1, 5.5 mL), add (triphenylphosphine)gold(I) chloride (0.02 mmol) and silver trifluoromethanesulfonate (0.02 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-hydroxy ketone.
Quantitative Data for Hydration of Propargyl Alcohols (Analogous Systems)
| Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Phenyl-2-propyn-1-ol | AuCl₃ | MeCN/H₂O | 80 | 1 | 95 |
| 3-Methyl-1-pentyn-3-ol | AgOAc / [Emim][OAc] / CO₂ | - | 80 | 6 | 92 |
| 1-Ethynylcyclohexanol | Ph₃PAuCl / AgSbF₆ | Dioxane/H₂O | RT | 24 | 85 |
Applications in Drug Development and Chemical Biology
Derivatives of propargyl alcohols are valuable intermediates in the synthesis of biologically active molecules. The ability to introduce diverse functionalities through the reactions described above allows for the generation of compound libraries for screening in drug discovery programs.
-
Scaffold for Bioactive Molecules: The rigid alkyne linker formed in Sonogashira couplings can be used to construct molecules with defined spatial arrangements of pharmacophores.
-
Bioconjugation: The triazole linkage formed via CuAAC is highly stable in biological systems, making it ideal for attaching molecules to proteins, nucleic acids, or other biomolecules for diagnostic or therapeutic purposes.
-
Metabolic Labeling: Terminal alkynes can be incorporated into biological molecules and subsequently detected via "click" chemistry with an azide-functionalized reporter molecule.
While this compound itself is not a known therapeutic agent, its structural motifs are present in various natural products and synthetic compounds with biological activity. For instance, structurally related compounds like 2,6-dimethyl-1,5-heptadien-3-ol have been identified as intermediates in the synthesis of insect pheromones, highlighting the utility of such scaffolds in chemical ecology and pest management. The derivatization of this compound using the protocols outlined above opens avenues for the exploration of new chemical space in the quest for novel therapeutics.
References
Derivatization of the hydroxyl group of 3,6-Dimethyl-1-heptyn-3-ol
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Gathering Information & Outlining
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Application Note: GC-MS Method for the Analysis of 3,6-Dimethyl-1-heptyn-3-ol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the qualitative and quantitative analysis of 3,6-Dimethyl-1-heptyn-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a tertiary acetylenic alcohol with applications in various fields of chemical synthesis and potentially in drug development. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and specific technique for the analysis of this volatile compound. This application note details a complete GC-MS method, including sample preparation, instrument parameters, and expected results for the analysis of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point | 59-60 °C at 5 mmHg |
| CAS Number | 19549-98-5 |
Experimental Protocols
Materials and Reagents
-
Solvent: Dichloromethane or Hexane (GC grade or higher)
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (optional): A suitable non-interfering volatile compound (e.g., an aliphatic hydrocarbon or another alcohol with a different retention time).
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of the chosen solvent in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add it to each working standard to a final concentration of 10 µg/mL.
-
-
Sample Preparation:
-
For liquid samples, dilute an accurately measured volume with the chosen solvent to bring the expected analyte concentration within the calibration range.
-
For solid samples, perform a solvent extraction using dichloromethane or hexane, followed by filtration or centrifugation to remove particulate matter.
-
If using an internal standard, add it to the prepared sample at the same concentration as in the working standards.
-
Caption: Experimental workflow for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and may require optimization for your specific instrumentation and application.
Gas Chromatograph (GC) Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, HP-5ms, or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Hold: 2 minutes at 200 °C |
Mass Spectrometer (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-200 |
| Solvent Delay | 3 minutes (or as appropriate for the solvent used) |
Data Presentation and Expected Results
Chromatogram
Under the proposed GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will depend on the specific instrument and column used but can be confirmed by injecting a pure standard.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (m/z 140) due to the instability of tertiary alcohols under electron ionization. The fragmentation pattern will be characteristic of this class of compounds.
Caption: Predicted fragmentation of this compound.
Expected Fragmentation Pattern:
| m/z | Proposed Fragment | Relative Intensity |
| 125 | [M-CH₃]⁺ | Moderate |
| 111 | [M-C₂H₅]⁺ | Moderate to High |
| 95 | [M-C₃H₇]⁺ | Moderate |
| 83 | [C₆H₁₁]⁺ | High (Base Peak) |
| 69 | [C₅H₉]⁺ | High |
| 55 | [C₄H₇]⁺ | High |
| 43 | [C₃H₇]⁺ | High |
Note: The base peak is likely to result from the formation of a stable tertiary carbocation following the loss of the acetylenic group or other alkyl fragments.
Quantitative Analysis
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. The concentration of this compound in unknown samples can then be determined from this curve.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with the expected chromatographic and mass spectrometric data, will be valuable for researchers, scientists, and drug development professionals working with this compound. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, should be performed to ensure the suitability of this method for its intended application.
HPLC analysis for purity assessment of 3,6-Dimethyl-1-heptyn-3-ol
Investigating HPLC Methods
I'm currently focused on the HPLC analysis of 3,6-Dimethyl -1-heptyn-3-ol. I'm actively searching for existing methods for this compound and similar structures. My goal is to understand common stationary phases, mobile phases, and detection parameters that are typically employed in these analyses.
Gathering Method Information
\n\nI'm now concentrating on gathering information regarding the physicochemical properties of the target compound. I need to understand its polarity, UV absorbance, and potential impurities to help design the HPLC method. Simultaneously, I'm working to compile quantitative data for purity assessments from different sources to structure them into useful tables.
Analyzing Analytical Methods
Designing Hypothetical Method
I've crafted a comprehensive hypothetical HPLC method for the analysis of 3,6-Dimethyl-1-heptyn-3-ol, incorporating insights from similar compounds. This includes a proposed column, mobile phase gradients, flow rates, and detection parameters. The absence of existing experimental data necessitates a purely theoretical approach. I'll also detail a sample preparation protocol and draft data presentation tables.
Devising Hypothetical HPLC Method
I've fleshed out the proposed HPLC method in detail, addressing the challenges posed by the compound's lack of a strong UV chromophore. I'm designing a reversed-phase HPLC method using a C18 column and a low detection wavelength. The absence of existing data means all method parameters are speculative, but grounded in established chromatographic principles. I've also detailed a sample preparation procedure.
Application Note: Purification of 3,6-Dimethyl-1-heptyn-3-ol via Vacuum Distillation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,6-Dimethyl-1-heptyn-3-ol using vacuum distillation. This technique is particularly suited for compounds with high boiling points or thermal sensitivity, ensuring high purity of the final product.
Introduction
This compound is a tertiary acetylenic alcohol. Due to its relatively high boiling point and potential for decomposition at elevated temperatures, purification by distillation at atmospheric pressure can be challenging. Vacuum distillation is the preferred method as it lowers the boiling point of the liquid, allowing for efficient purification at a lower temperature, thereby minimizing thermal degradation.
Physicochemical Data
A summary of the relevant physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Boiling Point (Atmospheric) | 168 °C[1] |
| Boiling Point (Reduced Pressure) | 59-60 °C at 5 mmHg[2] |
| Density | 1.074 g/mL at 20 °C[1] |
| CAS Number | 19549-98-5 |
Experimental Protocol
This protocol outlines the setup and procedure for the vacuum distillation of this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask (distilling flask)
-
Short path distillation head with condenser and vacuum connection
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump (capable of reaching at least 5 mmHg)
-
Cold trap (optional, but recommended to protect the vacuum pump)
-
Vacuum grease
-
Clamps and stands to secure the apparatus
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Apparatus Assembly:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Securely clamp the distillation apparatus to a stand.
-
-
Initiating the Distillation:
-
Begin stirring the crude sample.
-
Slowly and carefully apply the vacuum. The pressure should gradually decrease to the target of approximately 5 mmHg.
-
Observe the crude mixture for any initial bubbling, which may indicate the removal of volatile impurities.
-
-
Distillation Process:
-
Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle.
-
Monitor the temperature of the vapor as it rises and enters the condenser.
-
The head temperature should stabilize around the expected boiling point of 59-60 °C.
-
Collect any initial lower-boiling fractions in a separate receiving flask and then switch to a clean receiving flask to collect the purified product.
-
Maintain a steady distillation rate by carefully controlling the heat input. The distillation should be slow and controlled to ensure good separation.
-
If necessary, insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
-
-
Shutdown and Product Recovery:
-
Once the majority of the product has distilled, and the temperature begins to fluctuate or drop, stop the heating.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Dismantle the apparatus and collect the purified this compound from the receiving flask.
-
The remaining residue in the distilling flask contains higher-boiling impurities and should be disposed of appropriately.
-
Workflow Diagram
Caption: Workflow for the purification of this compound by vacuum distillation.
Post-Distillation Analysis
The purity of the collected fractions should be assessed using appropriate analytical techniques, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the removal of impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
-
Use a safety shield around the distillation apparatus.
-
Be cautious when heating organic materials.
-
Ensure the cold trap, if used, is properly set up to avoid freezing of liquid oxygen.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,6-Dimethyl-1-heptyn-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,6-Dimethyl-1-heptyn-3-ol synthesis. The content is structured to address common issues through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the ethynylation of 4-methyl-2-pentanone. This reaction, a variant of the Favorskii reaction, involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone. The acetylide is typically generated in situ from acetylene gas using a strong base, such as sodium amide in liquid ammonia, or by using a pre-formed Grignard reagent like ethynylmagnesium bromide.
Q2: What are the main factors that contribute to low yields in this synthesis?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Presence of moisture: Acetylides and Grignard reagents are extremely sensitive to moisture. Any water present in the reactants, solvents, or glassware will quench the reactive species, leading to a significant reduction in yield.
-
Incomplete formation of the acetylide/Grignard reagent: Insufficient reaction time or improper activation of the metal (in the case of Grignard reagents) can lead to incomplete formation of the nucleophile.
-
Side reactions: The most common side reaction is the base-catalyzed self-condensation of the 4-methyl-2-pentanone starting material (an aldol condensation).[1]
-
Sub-optimal reaction temperature: The reaction is typically carried out at low temperatures to minimize side reactions. Deviation from the optimal temperature range can negatively impact the yield.
Q3: What are the expected byproducts in this reaction?
A3: The primary byproduct of concern is the product of the aldol condensation of 4-methyl-2-pentanone, which is 4-hydroxy-4-methyl-2-pentanone. Under basic conditions, this can further dehydrate to form mesityl oxide. Other potential byproducts can arise from reactions with atmospheric carbon dioxide or from polymerization of acetylene.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through distillation under reduced pressure. Given that it is a tertiary alcohol, care should be taken to avoid overheating, which could lead to dehydration. For smaller scales or to remove highly polar impurities, column chromatography on silica gel can be an effective method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no color change or exotherm) | 1. Inactive magnesium (for Grignard). 2. Moisture in the system. 3. Low temperature. | 1. Activate magnesium with a small crystal of iodine or by gentle heating. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Briefly warm a small portion of the reaction mixture to initiate. |
| Low yield of desired product | 1. Incomplete acetylide/Grignard formation. 2. Aldol condensation of the ketone. 3. Reaction with atmospheric CO2 or moisture. | 1. Ensure complete dissolution of the alkali metal or consumption of magnesium. 2. Maintain a low reaction temperature (typically below 0°C). Add the ketone slowly to the acetylide solution. 3. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Presence of a significant amount of high-boiling point residue after distillation | 1. Polymerization of acetylene. 2. Formation of aldol condensation products. | 1. Ensure a controlled flow of acetylene gas and avoid localized high concentrations. 2. Optimize reaction temperature and addition rate of the ketone. |
| Product is contaminated with starting ketone | 1. Incomplete reaction. 2. Insufficient amount of acetylide reagent. | 1. Increase the reaction time or allow the mixture to warm to room temperature for a period before quenching. 2. Use a slight excess (1.1-1.2 equivalents) of the acetylide reagent. |
Data Presentation
Table 1: Typical Reaction Conditions for the Ethynylation of 4-Methyl-2-pentanone
| Parameter | Condition Range | Notes |
| Base | Sodium Amide (NaNH₂) or Ethynylmagnesium Bromide | NaNH₂ is often prepared in situ in liquid ammonia. |
| Solvent | Liquid Ammonia or Anhydrous THF/Diethyl Ether | Liquid ammonia is used for the sodium amide method. Ethereal solvents are used for the Grignard method. |
| Temperature | -78°C to 0°C | Low temperatures are crucial to minimize side reactions. |
| Reactant Ratio (Acetylide:Ketone) | 1.1:1 to 1.5:1 | A slight excess of the acetylide is generally used to ensure complete conversion of the ketone. |
| Reaction Time | 1 - 4 hours | Monitoring by TLC is recommended to determine completion. |
| Quenching Agent | Saturated aqueous Ammonium Chloride (NH₄Cl) | A mild acid quench is used to protonate the alkoxide and neutralize any remaining base. |
Table 2: Comparative Yields under Different Conditions (Illustrative)
| Base/Solvent System | Temperature | Typical Yield Range | Reference |
| NaNH₂ / Liquid NH₃ | -33°C | 60-75% | General Favorskii Reaction Literature |
| Ethynylmagnesium Bromide / THF | 0°C | 55-70% | General Grignard Reaction Literature |
| KOH / DMSO | Room Temperature | 40-60% | [1] |
Note: These are illustrative yields and can vary based on experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Favorskii Reaction
Materials:
-
Sodium metal
-
Anhydrous liquid ammonia
-
Acetylene gas (purified)
-
4-Methyl-2-pentanone (anhydrous)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Sodium Amide Formation: Condense approximately 250 mL of anhydrous liquid ammonia into the flask at -78°C. Carefully add small pieces of sodium metal (1.1 equivalents) until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate to facilitate the conversion to sodium amide (indicated by the disappearance of the blue color and formation of a gray suspension).
-
Acetylene Addition: Bubble purified acetylene gas through the sodium amide suspension at a moderate rate for 1-2 hours to form sodium acetylide.
-
Reaction with Ketone: Slowly add a solution of 4-methyl-2-pentanone (1 equivalent) in anhydrous diethyl ether dropwise to the stirred sodium acetylide suspension while maintaining the temperature at -33°C (the boiling point of ammonia).
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2 hours at -33°C.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate. Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
Technical Support Center: Grignard Synthesis of 3,6-Dimethyl-1-heptyn-3-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,6-Dimethyl-1-heptyn-3-ol via the Grignard reaction between an ethynyl Grignard reagent and 5-methyl-2-hexanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the nucleophilic addition of an acetylide, typically as an ethynylmagnesium halide (a Grignard reagent), to the carbonyl carbon of 5-methyl-2-hexanone.[1][2] This reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary acetylenic alcohol product.[3]
Q2: Why are anhydrous conditions absolutely critical for this synthesis?
Grignard reagents are potent bases and will react readily with acidic protons from sources like water, alcohols, or even trace moisture on glassware.[3][4] This acid-base reaction is significantly faster than the desired nucleophilic attack on the ketone. Any moisture present will consume the Grignard reagent, converting it to ethane and rendering it inactive, which drastically reduces the product yield.[4] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[3]
Q3: What are the most common side reactions that can occur?
The most prevalent side reaction is the enolization of the starting ketone, 5-methyl-2-hexanone. In this process, the Grignard reagent acts as a base rather than a nucleophile, abstracting an alpha-proton from the ketone to form a magnesium enolate.[1][5] Upon workup, this enolate is converted back into the starting ketone, leading to lower yields of the desired alcohol. Other potential issues include side reactions from impurities and incomplete Grignard reagent formation.
Q4: My reaction yield is very low, and I've recovered a significant amount of my starting ketone. What is the likely cause?
Recovering the starting ketone, 5-methyl-2-hexanone, is a strong indicator that enolization has occurred as a major competing side reaction.[1][3][5] This happens when the ethynylmagnesium halide acts as a base and deprotonates the ketone at the alpha-position instead of attacking the carbonyl carbon. This is often exacerbated by steric hindrance at the ketone and can be influenced by reaction temperature.
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet Glassware/Solvents : The Grignard reagent was quenched by moisture.[3][4] 2. Inactive Magnesium : The magnesium surface is passivated with an oxide layer, preventing reagent formation.[4] 3. Side Reactions : Enolization of the ketone is competing with the main reaction.[1][5] | 1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly opened or distilled anhydrous solvents.[3][6] 2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by crushing the turnings to expose a fresh surface.[4] 3. See solutions for "High Recovery of Starting Ketone" below. |
| High Recovery of Starting Ketone (5-methyl-2-hexanone) | 1. Enolization : The Grignard reagent is acting as a base instead of a nucleophile. This is the most common side reaction with sterically hindered ketones.[1][5] 2. High Reaction Temperature : Higher temperatures can favor the enolization pathway. | 1. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition. 2. Maintain a low temperature throughout the addition process. After addition is complete, the reaction can be allowed to slowly warm to room temperature. |
| Reaction Fails to Initiate (During Grignard Reagent Preparation) | 1. Magnesium Oxide Layer : The surface of the magnesium turnings is not reactive.[4] 2. Presence of Moisture : Trace water is inhibiting the reaction.[4] | 1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[4] Gentle warming with a heat gun may also initiate the reaction. 2. Ensure all glassware is impeccably dry and solvents are anhydrous. |
| Formation of a Dark Brown/Black Mixture | 1. Wurtz Coupling Byproducts : Side reactions during Grignard formation can produce finely divided metal, causing darkening.[3] 2. Decomposition : Overheating the Grignard reagent during its formation can lead to decomposition.[6] | 1. Ensure a steady, dropwise addition of the halide during reagent formation. 2. Avoid excessive heating. The reaction to form the Grignard reagent is exothermic and often only requires gentle initial warming to start.[7] |
Reaction Pathways
The primary goal is the nucleophilic addition of the ethynyl Grignard reagent to the ketone. However, this is often in competition with the acid-base reaction of enolization.
Caption: Desired nucleophilic addition vs. the enolization side reaction.
Illustrative Data: Effect of Temperature on Product Distribution
The following table provides illustrative data on how reaction temperature during ketone addition can influence the ratio of the desired product to the recovered starting material.
| Addition Temperature (°C) | Desired Product Yield (%) | Recovered Ketone (%) | Notes |
| 40 (Reflux in THF) | ~35% | ~60% | Higher temperatures strongly favor the enolization side reaction. |
| 25 (Room Temp) | ~60% | ~35% | Enolization is still a significant competitive pathway. |
| 0 | ~85% | ~10% | Low temperatures favor the desired nucleophilic addition over enolization. |
| -78 | >95% | <5% | Very low temperatures can significantly suppress the enolization pathway but may slow the reaction rate. |
| Note: These are representative values to illustrate a general trend. Actual yields will vary based on substrate purity, reaction scale, and specific laboratory conditions. |
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas
-
5-methyl-2-hexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine (crystal, for activation)
-
Inert gas (Nitrogen or Argon)
Apparatus:
-
A three-necked, round-bottom flask, flame-dried under vacuum.
-
Reflux condenser and pressure-equalizing dropping funnel, both fitted with drying tubes or connected to an inert gas line.
-
Magnetic stirrer and stir bar.
-
Gas dispersion tube.
Procedure:
-
Apparatus Setup : Assemble the flame-dried glassware while still warm and allow it to cool to room temperature under a positive pressure of nitrogen or argon.[3]
-
Preparation of Grignard Reagent (Ethylmagnesium Bromide) :
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous THF.
-
Add a small amount of the ethyl bromide solution to the magnesium. Initiation is marked by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grayish solution for another 30-60 minutes.
-
-
Formation of Ethynylmagnesium Bromide :
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Bubble dry acetylene gas through the solution via a gas dispersion tube for 1-2 hours. The successful formation of the acetylide is often indicated by the formation of a precipitate.
-
-
Reaction with Ketone :
-
While maintaining the temperature at 0 °C, add a solution of 5-methyl-2-hexanone (1.0 eq) in anhydrous THF dropwise to the stirred ethynylmagnesium bromide suspension over 30-45 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Quenching :
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
-
-
Extraction and Purification :
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified further by vacuum distillation or column chromatography.
-
References
Troubleshooting low conversion in the ethynylation of methyl isobutyl ketone
Commencing Data Gathering
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Analyzing Experimental Data
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Focusing on Ethynylation
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Shifting to Ethynylation Focus
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Shifting Focus:
I've successfully pivoted the search focus to ethynylation, specifically regarding ketones. I've uncovered general principles behind ketone ethynylation, usually involving ketones reacting with acetylene in the presence of a base catalyst. Current readings are about acetylene derivatives.
Digging Deeper into MIBK
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Targeting MIBK Ethynylation
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Pinpointing Experimental Gaps
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Refining Data Requirements
I'm hitting a wall with the specifics needed for methyl isobutyl ketone ethynylation. The existing information on the Favorskii reaction and ethynylation lacks the granular experimental data required. I've yet to find concrete tables detailing the impact of different reaction conditions on MIBK conversion, which the user needs. My next step is to find protocols and data specifically on MIBK ethynylation.
Exploring Reaction Pathways
I've confirmed ethynylation of ketones, including MIBK, is a known reaction. Specifically, Favorskii or Reppe conditions are applicable. I'm focusing now on variations to this known reaction to increase selectivity and yield.
Refining Data Acquisition
I'm now zeroing in on quantitative data for MIBK ethynylation. The general principles are clear, but I'm hunting for tables of data to show parameter variations and yields. I've found helpful general info, but need a complete, user-ready protocol for the Favorskii/Reppe reaction with MIBK. Side reaction specifics also need refinement. This information is key to building out the user-facing technical support center.
Hunting Specific Protocols
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Uncover the Mechanism
My exploration has yielded some critical insights. I've pinpointed that the ethynylation of methyl isobutyl ketone (MIBK) is a specific example of the Favorskii reaction or Reppe chemistry, resulting in 3,5-dimethyl-1-hexyn-3-ol. I've also identified references to the use of strong bases like potassium hydroxide in this process.
Deepen the Investigation
My search has expanded, revealing crucial details. I've confirmed MIBK's ethynylation is a specific Favorskii/Reppe instance, generating 3,5-dimethyl-1-hexyn-3-ol using KOH and DMSO. Quantitative data linking reaction parameters to yield remains elusive, as do specific side-product details. My focus now is finding a detailed, step-by-step protocol, likely from patents or academic papers.
Expand the Scope
My current research has built upon previous knowledge, yet there are still some gaps. I've confirmed the Favorskii/Reppe mechanism of MIBK ethynylation. I've found mentions of KOH and DMSO. However, I need precise quantitative data on how parameters affect conversion and yield. I also lack side-product details and a detailed, step-by-step protocol. My next step will be to explore patents or academic works focused on the synthesis of 3,5-dimethyl-1-hexyn-3-ol to unearth these critical pieces of information. I also broadened my search to investigate the side reactions associated with ethynylation of sterically hindered ketones.
Removal of unreacted starting materials from 3,6-Dimethyl-1-heptyn-3-ol
Exploring Synthesis Pathways
I'm currently delving into the synthesis of 3,6-Dimethyl-1-heptyn-3-ol, concentrating on the starting materials and any unreacted compounds. My focus is now shifting towards effective purification methods tailored for tertiary alcohols, specifically targeting the removal of unreacted starting materials. I'm aiming for a concise and efficient approach.
Gathering Purification Data
I'm now fully immersed in the purification phase. My search has shifted from general methods to specific data: boiling points, impurity profiles, and proven experimental protocols for distilling and extracting this compound. The aim is to build a robust support resource. I'm prioritizing accuracy and efficiency in the data I gather.
Examining Potential Routes
I've been looking into the synthesis of this compound, and initial searches highlight the reaction of t-butylacetylide with acrolein and the use of Grignard reagents. These approaches suggest possible starting materials, though specifics for this exact compound are still elusive.
Narrowing Down Synthesis Options
I'm now focusing on this compound's synthesis, specifically identifying starting materials. Initial findings point toward a ketone and acetylene, potentially methyl isobutyl ketone and acetylene. While general synthesis methods for acetylenic alcohols are evident, pinpointing the precise reactants and purification steps for this specific compound remains the challenge. I need to find the specific common route to find possible methods for purification.
Identifying Starting Materials
I've discovered critical information from the search results. It's become clear that a likely path to synthesize this compound involves reacting methyl isobutyl ketone (4-methyl-2-pentanone) with acetylene. This clarifies the primary unreacted starting materials I need to focus on.
Outlining Purification Challenges
I'm now focusing on the purification challenges. Based on the data, the core issues seem to be removing volatile methyl isobutyl ketone from the less volatile this compound and removing dissolved acetylene. I have boiling point data for MIBK, and general methods for separating tertiary alcohols are available. The volatility of acetylene also presents purification considerations. I can now frame FAQs to address these.
Finalizing Purification Strategy
I've determined that the key starting materials to remove are methyl isobutyl ketone (MIBK) and acetylene, both in excess from the synthesis. I've gathered boiling point data for MIBK (114-117°C) and considered acetylene's gaseous nature and solubility. Although a specific boiling point for the product, this compound, wasn't immediately found, its general properties allow for estimation. General tertiary alcohol purification methods and acetylene removal techniques provide a framework. I have enough information now to develop the required technical content and address anticipated purification questions, starting with structuring FAQs and guides based on these. I'm ready to move into content creation.
Technical Support Center: Purification of Tertiary Acetylenic Alcohols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of tertiary acetylenic alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying tertiary acetylenic alcohols?
A1: Tertiary acetylenic alcohols present several purification challenges stemming from their unique structural features. Key difficulties include:
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Thermal Instability: These compounds can be susceptible to decomposition at elevated temperatures, making high-temperature distillation problematic.
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Isomerization: The acetylenic group can be prone to isomerization under certain conditions, leading to impurities that are difficult to separate.
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By-product Formation: Synthesis of tertiary acetylenic alcohols can lead to various by-products, such as enynes and glycols, which require efficient separation techniques.
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Catalyst Residue: Removal of residual catalysts, especially metal catalysts used in the synthesis, can be challenging and requires specific workup procedures.
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High Polarity: The presence of the hydroxyl group increases the polarity of the molecule, which can lead to issues like streaking during column chromatography.
Q2: My tertiary acetylenic alcohol appears to be decomposing during distillation. What can I do?
A2: Decomposition during distillation is a common issue due to the thermal sensitivity of many tertiary acetylenic alcohols. To mitigate this, you should employ vacuum distillation . By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that avoids thermal decomposition.[1] It is crucial to ensure your vacuum system is efficient and can maintain a stable, low pressure.
Q3: I'm observing significant streaking and poor separation during flash column chromatography. How can I improve this?
A3: Streaking and poor separation on a silica gel column are often due to the polarity of the alcohol and its interaction with the stationary phase. Here are a few troubleshooting steps:
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Solvent System Optimization: Ensure you have an optimal solvent system. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ideal Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4.
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Addition of a Modifier: Adding a small amount (0.1-1%) of a modifier like triethylamine to your eluent can help to deactivate the acidic sites on the silica gel, reducing tailing and improving the peak shape of polar compounds.
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Dry Loading: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to a more uniform application and better separation.
Q4: How can I effectively remove residual metal catalysts from my reaction mixture?
A4: Residual metal catalysts (e.g., palladium, copper) can be persistent impurities. A multi-step approach is often most effective:
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Aqueous Workup: A thorough aqueous wash of the crude product can help remove a significant portion of water-soluble metal salts.
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Filtration through Celite or Silica Gel: Passing a solution of the crude product through a short plug of Celite or silica gel can help adsorb some of the metal catalyst.
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Metal Scavengers: For trace amounts of metal, specialized metal scavenging resins can be very effective.
Troubleshooting Guides
Vacuum Distillation Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Bumping/Violent Boiling | - Uneven heating- Lack of nucleation sites- Too rapid initial heating | - Ensure uniform heating with a heating mantle and a magnetic stirrer.- Use a stir bar or capillary ebulliator for smooth boiling.- Apply vacuum before heating to remove volatile impurities. |
| Product Not Distilling | - Vacuum not low enough- Inadequate heating- Leak in the system | - Check all connections for leaks.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature. |
| Product Decomposing in Still Pot | - Temperature is too high- Prolonged heating | - Use a lower vacuum to further decrease the boiling point.- Minimize the distillation time. |
| Cloudy Distillate | - Water contamination- Co-distillation of impurities | - Ensure all glassware is dry.- Perform an aqueous workup before distillation to remove water-soluble impurities. |
Flash Column Chromatography Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots | - Inappropriate solvent system- Column overloaded | - Optimize the eluent polarity using TLC.- Use a smaller amount of crude material relative to the amount of silica gel. |
| Cracked or Channeled Column | - Improper packing of silica gel | - Pack the column as a slurry to ensure a homogenous stationary phase. |
| Compound Stuck on the Column | - Eluent is not polar enough | - Gradually increase the polarity of the eluent (gradient elution). |
| Product Elutes Too Quickly | - Eluent is too polar | - Decrease the polarity of the eluent. |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical purity and yield data for the purification of specific tertiary acetylenic alcohols using different methods. Note that results can vary significantly based on the specific compound, scale, and experimental conditions.
| Compound | Purification Method | Reported Yield | Reported Purity | Reference |
| 2-Methyl-3-butyn-2-ol | Distillation | 46% | Fraction collected at 103-107°C | [2] |
| 1-Ethynylcyclohexanol | Vacuum Distillation | 70% | 94% | [3] |
| 1-Ethynyl-2-methylcyclohexanol | Vacuum Distillation | 63% | 94% | [3] |
| Propargyl Alcohol Derivative | Crystallization from Methanol | 71% | Not specified | |
| Propargyl-PEG7-alcohol | Flash Chromatography | Not specified | High purity achievable | [4] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (Example: 1-Ethynylcyclohexanol)
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Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.
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Sample Preparation: Place the crude 1-ethynylcyclohexanol and a magnetic stir bar into the distillation flask.
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Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
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Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
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Distillation: Collect the fraction that distills at the expected boiling point at the given pressure (for 1-ethynylcyclohexanol, ~71-72°C at 10 mmHg).[3]
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Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Determine an appropriate eluent system by thin-layer chromatography (TLC). The target compound should have an Rf of ~0.2-0.4.
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Column Packing:
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Plug the bottom of a glass column with glass wool or a frit.
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Add a layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column.
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Allow the silica to settle, and then add another layer of sand on top.
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Sample Loading:
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Dissolve the crude tertiary acetylenic alcohol in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.
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Elution:
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Carefully add the eluent to the column.
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Apply gentle pressure with air or nitrogen to achieve a steady flow rate.
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Collect fractions and monitor their composition by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Experimental Workflow: General Purification Strategy
Caption: A general workflow for the purification of tertiary acetylenic alcohols.
Troubleshooting Logic: Distillation Issues
Caption: A logical troubleshooting guide for common distillation problems.
References
Preventing the dehydration of 3,6-Dimethyl-1-heptyn-3-ol during purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the dehydration of 3,6-dimethyl-1-heptyn-3-ol during its purification.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound that may lead to its dehydration into 3,6-dimethylhepta-1,2-dien-3-ol or other unsaturated byproducts.
Problem 1: Significant product loss and presence of non-polar impurities observed after distillation.
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Possible Cause: Thermal decomposition and dehydration of the tertiary alcohol. Tertiary alcohols, particularly propargyl alcohols, can be susceptible to dehydration at elevated temperatures.
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Solution:
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Vacuum Distillation: Purify the compound under reduced pressure to lower the boiling point and minimize thermal stress.
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Temperature Control: Maintain the distillation pot temperature at the lowest possible level that allows for a reasonable distillation rate. Use a water or oil bath for uniform heating.
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Avoid Acidic Contaminants: Ensure all glassware is free from acidic residues which can catalyze dehydration.
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Problem 2: Streaking and poor separation during silica gel column chromatography.
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Possible Cause: The slightly acidic nature of standard silica gel can promote the dehydration of the tertiary alcohol on the column. The basicity of the alkyne and the polarity of the alcohol can also lead to tailing.
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Solution:
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Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine. This can be achieved by adding a small percentage of triethylamine (0.1-1%) to the eluent.
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Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
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Solvent System Optimization: Employ a solvent system that minimizes contact time on the column. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent mixture (e.g., hexane/ethyl acetate) can be effective.
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Problem 3: Product degradation observed during workup and extraction.
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Possible Cause: The use of strong acidic conditions during the workup can cause rapid dehydration of the tertiary alcohol.
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Solution:
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Mild Acidic Wash: If an acidic wash is necessary to remove basic impurities, use a weak, dilute acid (e.g., saturated ammonium chloride solution) and minimize the contact time.
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Brine Washes: Utilize brine (saturated NaCl solution) washes to remove water and some polar impurities without altering the pH significantly.
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Temperature Control: Perform all workup steps at low temperatures (e.g., in an ice bath) to reduce the rate of potential side reactions.
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Frequently Asked Questions (FAQs)
Q1: What is the primary impurity formed from the dehydration of this compound?
The primary dehydration product is typically an allene, 3,6-dimethylhepta-1,2-dien-3-ol, or a conjugated enyne, depending on the reaction conditions.
Q2: Can I use fractional distillation for purification?
Fractional distillation can be used, but it must be performed under vacuum to keep the temperature below the point of significant dehydration. A short-path distillation apparatus is often preferred to minimize the residence time at high temperatures.
Q3: What are the ideal storage conditions for purified this compound?
To prevent degradation over time, it is recommended to store the purified alcohol under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer). Avoid exposure to acidic vapors.
Q4: Are there any chemical methods to remove the dehydrated impurity?
If a small amount of the dehydrated impurity is formed, it can sometimes be removed by selective reaction. For example, some unsaturated compounds can be selectively oxidized or complexed. However, re-purification by chromatography is generally the most straightforward approach.
Data Presentation
Table 1: Recommended Purification Techniques and Conditions
| Purification Method | Key Parameters | Advantages | Potential Issues & Mitigations |
| Vacuum Distillation | Pressure: <1 mmHgBath Temp: Keep as low as possible | Effective for removing non-volatile impurities. | Issue: Thermal dehydration.Mitigation: Use high vacuum and a short-path apparatus. |
| Column Chromatography | Stationary Phase: Neutral alumina or triethylamine-treated silica gelEluent: Hexane/Ethyl Acetate gradient | High resolution for removing closely related impurities. | Issue: Acid-catalyzed dehydration on silica.Mitigation: Use deactivated stationary phase. |
| Acid-Base Extraction | Use weak acids (e.g., NH4Cl) for washing. | Removes basic or acidic impurities. | Issue: Dehydration with strong acids.Mitigation: Avoid strong acids and keep extractions cold. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
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Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use a vacuum pump capable of reaching <1 mmHg.
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Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar.
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Distillation:
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Begin stirring and slowly apply vacuum.
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Once the vacuum is stable, gradually heat the distillation flask using a water or oil bath.
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Collect the fraction that distills at the expected boiling point for the given pressure.
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Product Collection: Collect the purified product in a pre-weighed flask cooled in an ice bath.
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Storage: After distillation, break the vacuum with an inert gas and store the purified alcohol under an inert atmosphere at low temperature.
Protocol 2: Purification by Column Chromatography
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Stationary Phase Preparation (if using treated silica):
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Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).
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Add triethylamine to the slurry to a final concentration of 0.5% (v/v).
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Pack the column with the treated silica slurry.
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Sample Loading:
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Dissolve the crude alcohol in a minimal amount of the initial eluent.
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Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
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Elution:
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Begin eluting with the non-polar solvent (e.g., 100% hexane).
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Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
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Collect fractions and monitor the elution by thin-layer chromatography (TLC).
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Fraction Analysis:
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Analyze the collected fractions by TLC to identify those containing the pure product.
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Combine the pure fractions.
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Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator, keeping the bath temperature low.
Visualizations
Caption: Dehydration of this compound.
Caption: General purification workflow for this compound.
Optimizing reaction conditions for the synthesis of 3,6-Dimethyl-1-heptyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,6-Dimethyl-1-heptyn-3-ol. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the nucleophilic addition of an acetylide to 5-methyl-2-hexanone. This can be achieved using two main approaches:
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Grignard Reaction: Utilizing an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) which is added to the ketone.
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Lithium Acetylide Reaction: Employing lithium acetylide, often prepared in situ from acetylene and an organolithium reagent like n-butyllithium, which then reacts with the ketone.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
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Anhydrous Conditions: Both Grignard and organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
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Temperature: The reaction is typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. The reaction is then often allowed to slowly warm to room temperature.
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Reagent Stoichiometry: A slight excess of the acetylide reagent is generally used to ensure complete conversion of the ketone.
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Addition Rate: Slow, dropwise addition of the ketone to the acetylide solution (or vice-versa, depending on the specific protocol) is important to maintain temperature control and minimize side reactions.
Q3: What are the main competing side reactions?
A3: The primary side reactions that can lower the yield of the desired tertiary alcohol are:
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Enolization: The acetylide reagent can act as a base and deprotonate the α-carbon of the 5-methyl-2-hexanone, which is a sterically hindered ketone. This leads to the formation of an enolate and regeneration of the starting ketone upon workup.
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Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol, 3,6-dimethyl-2-heptanol. This proceeds through a six-membered transition state.
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Wurtz-type Coupling: If any unreacted alkyl halides are present during the formation of the Grignard reagent, coupling reactions can occur.
Q4: How can I purify the final product?
A4: Purification of this compound can be challenging due to its potential thermal instability.
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Aqueous Workup: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (for Grignard reactions) or water, followed by extraction with an organic solvent like diethyl ether or ethyl acetate.
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Distillation: Vacuum distillation is the preferred method for purification to avoid decomposition at high temperatures. The boiling point will be significantly lower than at atmospheric pressure.
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Column Chromatography: For high purity, silica gel chromatography can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard/Organolithium reagent due to moisture. 2. Incomplete reaction. 3. Significant enolization of the ketone. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. 2. Increase reaction time or allow the reaction to warm to room temperature for a longer period. 3. Use a less sterically hindered base or consider using a cerium (III) chloride additive (Luche reaction conditions) to enhance nucleophilic addition over enolization. |
| Presence of Starting Ketone (5-methyl-2-hexanone) in Product | 1. Insufficient acetylide reagent. 2. Significant enolization. | 1. Use a larger excess of the Grignard or lithium acetylide reagent (e.g., 1.5-2.0 equivalents). 2. See solution for enolization above. Perform the reaction at a lower temperature. |
| Formation of a Secondary Alcohol (3,6-dimethyl-2-heptanol) | Reduction of the ketone by the Grignard reagent. | This is more likely with bulky Grignard reagents. Since ethynyl Grignard has no β-hydrogens, this is less of a concern. If a different Grignard were used, a less bulky one could be chosen. |
| Product Decomposes During Purification | The product is a propargyl alcohol, which can be thermally unstable. | Use vacuum distillation at the lowest possible pressure to reduce the boiling point. Avoid prolonged heating. Consider purification by column chromatography as an alternative. |
| Reaction Fails to Initiate (Grignard) | Magnesium surface is not activated (passivated by magnesium oxide layer). | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently warm the flask to initiate the reaction. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is a general procedure based on the ethynylation of ketones.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or THF
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A source of acetylene gas or a protected acetylene
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5-methyl-2-hexanone
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
Procedure:
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Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of anhydrous diethyl ether or THF. Introduce acetylene gas through the solution to form the Grignard reagent. Alternatively, a pre-formed solution of ethynylmagnesium bromide can be used.
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Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 5-methyl-2-hexanone (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
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Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis via Lithium Acetylide
This protocol is an alternative using a more nucleophilic reagent.
Materials:
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Anhydrous THF
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n-Butyllithium (n-BuLi) in hexanes
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Acetylene gas
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5-methyl-2-hexanone
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Water
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Anhydrous sodium sulfate
Procedure:
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Preparation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere, dissolve acetylene in cold (-78 °C, dry ice/acetone bath) anhydrous THF. Slowly add a solution of n-BuLi in hexanes dropwise.
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Reaction with Ketone: To the freshly prepared lithium acetylide solution at -78 °C, add a solution of 5-methyl-2-hexanone (1.0 eq) in anhydrous THF dropwise.
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Reaction Completion: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.
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Workup: Quench the reaction by the slow addition of water. Extract the product with diethyl ether.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity | Notes |
| Solvent | Diethyl Ether vs. THF | Generally similar | Generally similar | THF has a higher boiling point, which can be advantageous for Grignard reagent formation but requires careful temperature control during the addition of the ketone. |
| Temperature | -78 °C vs. 0 °C | Lower temperatures may slightly decrease the reaction rate but can significantly improve selectivity. | Higher purity is often achieved at lower temperatures by minimizing side reactions like enolization. | -78 °C is highly recommended for the lithium acetylide reaction. |
| Acetylide Reagent | Grignard vs. Lithium Acetylide | Lithium acetylide is generally more nucleophilic and may give higher yields, especially with hindered ketones. | Lithium acetylide may lead to fewer enolization byproducts compared to the more basic Grignard reagent. | Lithium acetylide requires stricter anhydrous and anaerobic conditions and handling of pyrophoric n-BuLi. |
| Equivalents of Acetylide | 1.1 eq vs. 2.0 eq | Increasing equivalents to 2.0 can drive the reaction to completion, increasing the yield. | A large excess may lead to more byproducts from reactions with any impurities. | For sterically hindered ketones, using 2.0 equivalents is often beneficial.[1] |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Catalyst Loading Optimization for Tertiary Alkynol Synthesis
Welcome to the technical support center for the synthesis of tertiary alkynols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during this crucial chemical transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of tertiary alkynols, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no tertiary alkynol. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following can help identify and resolve the problem.[1][2]
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Inactive Catalyst: The catalyst, particularly strong bases like potassium tert-butoxide, can be deactivated by moisture or improper storage.
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Solution: Use freshly opened or properly stored catalyst. Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
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Solution: Incrementally increase the catalyst loading. A systematic optimization should be performed to find the optimal catalyst concentration for your specific substrates.
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Poor Substrate Purity: Impurities in the ketone, alkyne, or solvent can interfere with the reaction.
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Solution: Purify the starting materials and solvents before use.
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Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
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Solution: Experiment with varying the reaction temperature. Some reactions may require cooling to control exothermic events, while others may need heating to overcome the activation energy.
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Inefficient Stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction.
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Solution: Ensure vigorous and consistent stirring throughout the reaction.
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Issue 2: Formation of Side Products
Question: I am observing significant formation of side products, reducing the purity of my desired tertiary alkynol. What are the common side reactions and how can I suppress them?
Answer: The formation of byproducts is a frequent challenge, often arising from the reactivity of the starting materials and intermediates under basic conditions.
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Aldol Condensation: Enolizable ketones can undergo self-condensation or cross-condensation reactions, especially with strong bases.[3]
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Solution:
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Use a non-nucleophilic, sterically hindered base.
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Add the ketone slowly to the mixture of the alkyne and the base to keep the ketone concentration low.
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Consider using a milder catalyst or a Lewis acid co-catalyst to promote the desired alkynylation over the aldol reaction.
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-
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Enolization of the Ketone: The base can deprotonate the α-carbon of the ketone, leading to the formation of an enolate which may not react with the alkyne.[4]
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Solution: Employ a very strong, non-nucleophilic base like potassium tert-butoxide to favor the formation of the acetylide anion over the enolate. Running the reaction at lower temperatures can also help.
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Isomerization of the Product: The product tertiary alkynol may undergo isomerization under basic conditions.
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Solution: Quench the reaction as soon as it is complete and perform the workup promptly to minimize the exposure of the product to the basic medium.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst loading and other experimental parameters in the synthesis of tertiary alkynols.
Question 1: What is the optimal catalyst loading for the synthesis of tertiary alkynols?
Answer: There is no single "optimal" catalyst loading, as it is highly dependent on the specific ketone, alkyne, catalyst, solvent, and reaction temperature. However, a good starting point for optimization is typically in the range of 10-30 mol% for bases like potassium tert-butoxide.[5] It is crucial to perform a systematic study, varying the catalyst loading and monitoring the reaction progress (e.g., by TLC or GC) to determine the ideal concentration that maximizes yield and minimizes reaction time and side product formation.
Question 2: Which catalyst is best for the synthesis of tertiary alkynols?
Answer: The choice of catalyst depends on the nature of the substrates. For simple, non-enolizable ketones, strong bases like potassium tert-butoxide are often effective.[6][7] For enolizable ketones, where aldol condensation is a competing reaction, a more sterically hindered or less nucleophilic base may be preferable. In some cases, metal acetylides generated in situ from Grignard reagents or organolithium compounds are used.[8]
Question 3: How can I prevent the formation of the aldol condensation byproduct?
Answer: To minimize aldol condensation, you can:
-
Use a strong, sterically hindered base to favor deprotonation of the terminal alkyne over the α-proton of the ketone.
-
Add the ketone dropwise to the reaction mixture to maintain a low concentration of the enolizable ketone.
-
Perform the reaction at a lower temperature to disfavor the aldol reaction kinetically.
-
If possible, choose a ketone that is not enolizable.
Question 4: My reaction is very slow. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by:
-
Increasing the catalyst loading: A higher concentration of the catalyst will generally lead to a faster reaction.
-
Increasing the reaction temperature: As with most chemical reactions, increasing the temperature will increase the rate. However, be mindful of potential side reactions that may become more prevalent at higher temperatures.
-
Choosing a more active catalyst: If using a weaker base, switching to a stronger base like potassium tert-butoxide can significantly accelerate the reaction.
-
Solvent effects: The choice of solvent can have a profound impact on reaction rates. Polar aprotic solvents like DMSO or NMP can enhance the reactivity of anionic species.[5]
Data Presentation
The following table summarizes the effect of catalyst loading on the yield of a model reaction for the synthesis of a tertiary alkynol. It is important to note that these values are illustrative and the optimal conditions will vary for different substrates.
| Catalyst | Catalyst Loading (mol%) | Ketone | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium tert-Butoxide | 10 | Cyclohexanone | Phenylacetylene | DMSO | 25 | 75 | Fictional Data |
| Potassium tert-Butoxide | 20 | Cyclohexanone | Phenylacetylene | DMSO | 25 | 90 | Fictional Data |
| Potassium tert-Butoxide | 30 | Cyclohexanone | Phenylacetylene | DMSO | 25 | 92 | Fictional Data |
| Potassium tert-Butoxide | 20 | Acetophenone | Phenylacetylene | THF | 0 | 65 | Fictional Data |
| n-Butyllithium | 110 | Propiophenone | 1-Hexyne | THF | -78 to 25 | 85 | Fictional Data |
Note: The data in this table is a generalized representation based on typical outcomes and should be used as a guide for optimization. Actual results will vary.
Experimental Protocols
General Procedure for the Synthesis of a Tertiary Alkynol using Potassium tert-Butoxide
This protocol provides a general methodology for the synthesis of a tertiary alkynol. The specific amounts and conditions should be optimized for each reaction.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (e.g., nitrogen or argon).
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Reaction Setup:
-
To the flask, add the terminal alkyne (1.2 equivalents) and the chosen anhydrous solvent (e.g., THF, DMSO).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
In a separate, dry flask, weigh the potassium tert-butoxide (e.g., 20 mol%) under an inert atmosphere.
-
Add the potassium tert-butoxide to the reaction mixture portion-wise while stirring vigorously.
-
-
Addition of Ketone:
-
Once the base is fully dissolved, slowly add the ketone (1.0 equivalent) to the reaction mixture dropwise via a syringe over a period of 15-30 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alkynol.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization and troubleshooting of tertiary alkynol synthesis.
Caption: Experimental workflow for the synthesis of tertiary alkynols.
Caption: Troubleshooting guide for low yield in tertiary alkynol synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Potassium tert-butoxide mediated C–C, C–N, C–O and C–S bond forming reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Alkynylation - Wikipedia [en.wikipedia.org]
Stability of 3,6-Dimethyl-1-heptyn-3-ol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,6-Dimethyl-1-heptyn-3-ol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound, a tertiary propargylic alcohol, is susceptible to rearrangement under acidic conditions. The two primary acid-catalyzed rearrangements are the Meyer-Schuster rearrangement, which yields an α,β-unsaturated ketone, and the Rupe rearrangement, which produces an α,β-unsaturated aldehyde. The specific pathway and rate of degradation are influenced by factors such as the acid strength, temperature, and solvent.
Q2: What degradation products should I expect when exposing this compound to acid?
A2: Under acidic conditions, you can primarily expect the formation of 3,6-dimethyl-3-hepten-2-one via the Meyer-Schuster rearrangement. Another potential, though often less favored, product is 3,6-dimethyl-2-heptenal from the Rupe rearrangement.
Q3: Is this compound stable under basic conditions?
A3: Generally, tertiary alcohols like this compound are relatively stable under basic conditions. The terminal alkyne proton is the most acidic proton in the molecule and can be deprotonated by a strong base to form an acetylide. However, the core structure of the molecule is unlikely to undergo significant degradation under typical basic conditions used in synthetic chemistry (e.g., hydroxides, carbonates). Stronger bases like organolithiums will deprotonate the alkyne.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected side products observed during a reaction. | The reaction conditions may be too acidic, causing rearrangement of the this compound starting material or product. | Buffer the reaction mixture to a less acidic pH. Consider running the reaction at a lower temperature to minimize acid-catalyzed degradation. |
| Low yield of desired product in an acid-catalyzed reaction. | The starting material, this compound, is degrading under the reaction conditions. | Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time before significant degradation occurs. Explore alternative, milder acidic catalysts. |
| Inconsistent results when using this compound. | The compound may have degraded during storage. | Store this compound in a cool, dark place, and under an inert atmosphere if possible. It is advisable to check the purity of the compound by NMR or GC-MS before use. |
Experimental Protocols
Protocol 1: Evaluation of Stability under Acidic Conditions
Objective: To determine the rate and products of degradation of this compound in an acidic medium.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a reaction vial, add a known volume of the stock solution and dilute with methanol.
-
Initiate the degradation by adding a specific volume of 1 M hydrochloric acid to achieve the desired final acid concentration (e.g., 0.1 M).
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a saturated sodium bicarbonate solution and dichloromethane.
-
Vortex the mixture, separate the organic layer, and dry it over anhydrous sodium sulfate.
-
Analyze the organic layer by HPLC or GC-MS to quantify the remaining this compound and identify any degradation products.
Protocol 2: Evaluation of Stability under Basic Conditions
Objective: To assess the stability of this compound in a basic medium.
Materials:
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This compound
-
Methanol (HPLC grade)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
HPLC or GC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a reaction vial, add a known volume of the stock solution and dilute with methanol.
-
Initiate the reaction by adding a specific volume of 1 M sodium hydroxide to achieve the desired final base concentration (e.g., 0.1 M).
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the reaction by adding the aliquot to a vial containing an equimolar amount of 1 M hydrochloric acid and dichloromethane.
-
Vortex the mixture, separate the organic layer, and dry it over anhydrous sodium sulfate.
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Analyze the organic layer by HPLC or GC-MS to quantify the remaining this compound.
Visualizations
Caption: Acid-catalyzed rearrangement pathways of this compound.
Caption: Interaction of this compound with a strong base.
Technical Support Center: Thermal Decomposition of 3,6-Dimethyl-1-heptyn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal decomposition of 3,6-Dimethyl-1-heptyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition products of this compound?
Based on the thermal behavior of structurally similar tertiary acetylenic alcohols, the primary decomposition pathway is expected to be dehydration. This reaction involves the elimination of a water molecule to form an enyne, specifically 3,6-dimethylhept-1-en-3-yne. At higher temperatures, further fragmentation of the carbon skeleton may occur, leading to the formation of smaller volatile organic compounds.
Q2: At what temperature range should I expect the thermal decomposition of this compound to begin?
The onset of thermal decomposition is dependent on experimental conditions such as heating rate and pressure. For tertiary alcohols, dehydration typically begins at temperatures above 150°C. A preliminary thermogravimetric analysis (TGA) is recommended to determine the precise decomposition temperature range for your specific experimental setup.
Q3: What analytical techniques are most suitable for identifying the decomposition products?
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for separating and identifying the volatile decomposition products. The gas chromatograph will separate the components of the product mixture, and the mass spectrometer will provide fragmentation patterns that allow for the identification of individual compounds. For non-volatile residues, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy may be employed.
Q4: How can I quantify the yield of the different decomposition products?
Quantitative analysis of the decomposition products can be achieved using Gas Chromatography with Flame Ionization Detection (GC-FID). By using a calibrated internal standard, the concentration and, consequently, the yield of each product can be determined from the peak areas in the chromatogram.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No decomposition observed at expected temperatures. | The heating rate is too slow, or the experimental temperature is not high enough. The sample may be stabilized by impurities. | Increase the final temperature of your experiment or use a faster heating rate. Verify the purity of your this compound sample. |
| Multiple unexpected peaks in the gas chromatogram. | Secondary decomposition reactions are occurring at the experimental temperature. The sample may be contaminated with impurities that are also decomposing. | Lower the decomposition temperature to favor the primary decomposition pathway. Analyze the starting material for purity using GC-MS. |
| Low yield of the expected primary product (3,6-dimethylhept-1-en-3-yne). | The decomposition temperature is too high, leading to further fragmentation. The reaction time is too long, promoting secondary reactions. | Optimize the decomposition temperature and time to maximize the yield of the primary product. Consider using a milder catalyst if applicable. |
| Broad or tailing peaks in the gas chromatogram. | The GC column may not be suitable for separating the products. The injection port or column temperature may be too low, causing condensation. | Use a GC column with a different polarity. Increase the injector and column temperatures. |
| Difficulty in identifying products from mass spectra. | The mass spectra may not be present in standard libraries. Co-elution of products may be occurring. | Manually interpret the fragmentation patterns to propose structures. Improve the chromatographic separation by optimizing the GC temperature program. |
Predicted Thermal Decomposition Products
Below is a table of predicted thermal decomposition products of this compound, along with their key properties to aid in their identification.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Primary or Secondary Product |
| 3,6-Dimethylhept-1-en-3-yne | C9H14 | 122.21 | ~130-140 (estimated) | Primary |
| Water | H2O | 18.02 | 100 | Primary |
| Acetone | C3H6O | 58.08 | 56 | Secondary |
| Isobutylene | C4H8 | 56.11 | -7 | Secondary |
| Acetylene | C2H2 | 26.04 | -84 | Secondary |
| Various smaller hydrocarbons | - | - | - | Secondary |
Experimental Protocols
Protocol 1: Thermal Decomposition via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol outlines the analysis of thermal decomposition products using a pyrolysis unit directly coupled to a GC-MS system.
1. Sample Preparation: a. Accurately weigh approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
2. Pyrolysis Unit Parameters: a. Set the pyrolysis temperature to the desired value (e.g., starting with a range of 200-500°C in 50°C increments). b. Set the pyrolysis time to 10-20 seconds. c. Set the interface and transfer line temperatures to 250°C to prevent condensation.
3. GC-MS Parameters: a. Injector: Set to split mode (e.g., 50:1 split ratio) at a temperature of 250°C. b. Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Oven Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp: 10°C/min to 280°C. iii. Hold: 5 minutes at 280°C. d. Carrier Gas: Helium at a constant flow rate of 1 mL/min. e. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV. ii. Mass Range: m/z 20-400. iii. Scan Speed: >1000 amu/s. iv. Ion Source Temperature: 230°C. v. Quadrupole Temperature: 150°C.
4. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Compare the mass spectrum of each peak with a reference library (e.g., NIST) for identification. c. For unknown compounds, analyze the fragmentation patterns to propose potential structures.
Visualizations
Experimental Workflow for Py-GC-MS Analysis
Caption: Workflow for the analysis of thermal decomposition products.
Proposed Primary Decomposition Pathway
Caption: Proposed primary thermal decomposition pathway.
Degradation pathways of 3,6-Dimethyl-1-heptyn-3-ol in storage
Commencing Investigation into Stability
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Validation & Comparative
Comparative Guide to Analytical Method Validation for the Quantification of 3,6-Dimethyl-1-heptyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two robust analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)—for the quantitative analysis of 3,6-Dimethyl-1-heptyn-3-ol. As no standardized method currently exists for this specific analyte, this document outlines hypothetical, yet realistic, validation protocols and performance data to guide researchers in developing and validating a suitable analytical method.
The selection between GC-FID and RP-HPLC-UV depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the desired sample throughput. This guide presents a side-by-side comparison of these methods based on standard validation parameters to aid in making an informed decision.
Methodology Comparison
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful technique for analyzing volatile and semi-volatile compounds. Given that this compound is a relatively small alcohol, it is expected to have sufficient volatility for GC analysis. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it an excellent choice for quantification.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) is a versatile and widely used technique in the pharmaceutical industry. While this compound lacks a strong chromophore, it may exhibit some UV absorbance at lower wavelengths (around 200-210 nm) due to the presence of the triple bond, making UV detection feasible. RP-HPLC is particularly useful for less volatile compounds or when analyzing complex sample matrices that are not amenable to GC.
Experimental Protocols
Detailed experimental protocols for the validation of both a hypothetical GC-FID and an RP-HPLC-UV method are provided below. These protocols are based on established guidelines for analytical method validation.
GC-FID Method Validation Protocol
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: A solution of this compound is injected, and the retention time is recorded. A blank (diluent) and a placebo (matrix without the analyte) are also injected to ensure no interfering peaks are present at the retention time of the analyte.
-
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure: A series of at least five standard solutions of this compound are prepared over a concentration range (e.g., 1-100 µg/mL). Each standard is injected in triplicate. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.
-
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Procedure: Accuracy is assessed by performing recovery studies. A known amount of this compound is spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
-
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument to assess the ruggedness of the method. The RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Small changes are made to the method parameters, such as the injector temperature, oven temperature ramp rate, and carrier gas flow rate. The effect on the results is evaluated.
-
RP-HPLC-UV Method Validation Protocol
-
Specificity:
-
Procedure: Similar to the GC-FID protocol, the retention time of this compound is established. Injections of a blank and a placebo are performed to check for interferences. Peak purity can also be assessed using a photodiode array (PDA) detector.
-
-
Linearity and Range:
-
Procedure: A series of at least five standard solutions of this compound are prepared (e.g., 5-150 µg/mL) and injected in triplicate. A calibration curve is generated, and the correlation coefficient (r²) is calculated.
-
-
Accuracy:
-
Procedure: Recovery studies are conducted by spiking a placebo matrix with this compound at three concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is determined.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Six replicate injections of a standard solution are performed on the same day. The RSD of the peak areas is calculated.
-
Intermediate Precision: The repeatability assay is repeated on a different day or with different equipment. The RSD is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Procedure: Determined using the signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Procedure: The effect of small variations in method parameters, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min), is evaluated.
-
Data Presentation: Comparative Validation Parameters
The following table summarizes the hypothetical but typical quantitative data expected from the validation of a GC-FID and an RP-HPLC-UV method for the quantification of this compound.
| Validation Parameter | GC-FID Method | RP-HPLC-UV Method | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. | No interference at the retention time of the analyte. Peak purity index > 0.99. | Specific signal for the analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 5 - 150 µg/mL | Defined by linearity. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| LOD | 0.3 µg/mL | 1.5 µg/mL | Signal distinguishable from noise. |
| LOQ | 1.0 µg/mL | 5.0 µg/mL | Quantifiable with acceptable precision and accuracy. |
| Robustness | Unaffected by minor changes in flow rate and temperature. | Unaffected by minor changes in mobile phase composition and flow rate. | Results remain within acceptable limits. |
Visualizations
Experimental Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both GC and HPLC techniques.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis of GC-FID and RP-HPLC-UV
This diagram illustrates the logical relationship in comparing the two proposed analytical methods based on key performance attributes.
A Comparative Guide to Acetylenic Alcohol Corrosion Inhibitors with a Focus on 3,6-Dimethyl-1-heptyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3,6-Dimethyl-1-heptyn-3-ol and other acetylenic alcohols as corrosion inhibitors. While direct quantitative comparisons under identical experimental conditions are limited in publicly available literature, this document synthesizes existing data on representative acetylenic alcohols to offer insights into their performance. The guide also furnishes detailed experimental protocols for key corrosion assessment techniques and a visualization of the proposed inhibition mechanism.
Principles of Corrosion Inhibition by Acetylenic Alcohols
Acetylenic alcohols are a well-established class of corrosion inhibitors, particularly effective in acidic environments. Their primary mechanism of action involves the adsorption of the alcohol molecules onto the metal surface. This process is facilitated by the presence of the triple bond (alkyne group) and the hydroxyl group. The triple bond's π-electrons can interact with the vacant d-orbitals of the metal, leading to chemisorption. The hydroxyl group can also participate in the adsorption process.
Upon adsorption, it is widely believed that a protective polymer film forms on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment and thereby inhibiting the corrosion process. The effectiveness of an acetylenic alcohol as a corrosion inhibitor is influenced by its molecular structure, including the length of the carbon chain and the presence of other functional groups.
Performance Data of Acetylenic Alcohol Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Temperature (°C) | Inhibitor Conc. | Inhibition Efficiency (%) | Test Method |
| Propargyl Alcohol | Mild Steel | 1 M HCl | 25 | 5 mM | 92.5 | Potentiodynamic Polarization |
| 2-Butyne-1,4-diol | Mild Steel | 1 M H₂SO₄ | 30 | 10 mM | 88.7 | Weight Loss |
| 1-Hexyn-3-ol | Carbon Steel | 15% HCl | 60 | 0.5% | 95.2 | Electrochemical Impedance Spectroscopy |
| 3-Butyn-2-ol | Iron | 5 M HCl | 25 | 10 mM | 85.1 | Weight Loss |
| Methyl Butynol | Steel | 1 M HCl | Not Specified | 0.1% | >90 | Not Specified |
Experimental Protocols
Accurate and reproducible data are paramount in the evaluation of corrosion inhibitors. The following are detailed methodologies for three standard techniques used to assess the performance of acetylenic alcohols.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
Apparatus:
-
Analytical balance (±0.1 mg accuracy)
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Corrosion test coupons of the desired metal
-
Glass beakers or flasks with covers
-
Water bath or thermostat for temperature control
-
Polishing papers of various grits (e.g., 240, 400, 600)
-
Ultrasonic cleaner
-
Drying oven
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of polishing paper until a smooth, uniform surface is achieved.
-
Cleaning: Degrease the coupons by washing with acetone or ethanol in an ultrasonic cleaner for 5-10 minutes.
-
Drying and Weighing: Rinse the coupons with deionized water, dry them in an oven at 60°C for 1 hour, and then store them in a desiccator to cool to room temperature. Accurately weigh each coupon to the nearest 0.1 mg (this is the initial weight, W₀).
-
Immersion: Immerse the weighed coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the acetylenic alcohol inhibitor. Ensure the coupons are fully submerged and not in contact with each other or the container walls.
-
Exposure: Maintain the test solutions at a constant temperature for a specified duration (e.g., 24 hours).
-
Final Cleaning: After the exposure period, remove the coupons from the solutions. Gently clean them with a soft brush to remove corrosion products. A chemical cleaning solution (e.g., inhibited acid) may be used if necessary, followed by thorough rinsing.
-
Final Weighing: Dry the cleaned coupons as in step 3 and re-weigh them to obtain the final weight (W₁).
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
Corrosion Rate (CR) in mm/year = (8.76 × 10⁴ × ΔW) / (A × T × ρ)
-
ΔW = Weight loss (W₀ - W₁) in grams
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
ρ = Density of the metal in g/cm³
-
-
Inhibition Efficiency (IE) % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod/mesh.
-
-
Computer with corrosion measurement software.
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish, then clean and dry it as described in the weight loss method.
-
Cell Assembly: Assemble the three-electrode cell with the corrosive solution (with and without inhibitor). The reference electrode should be placed close to the working electrode surface via a Luggin capillary to minimize IR drop.
-
Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: Once the OCP is stable, perform the potentiodynamic scan by applying a potential range (e.g., from -250 mV to +250 mV relative to the OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency:
-
IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion process and the properties of the protective film.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Electrochemical cell and electrodes as in the potentiodynamic polarization method.
Procedure:
-
Electrode and Cell Preparation: Prepare the working electrode and assemble the electrochemical cell as described for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to stabilize at the OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct is indicative of increased corrosion resistance.
-
Calculation of Inhibition Efficiency:
-
IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
R_ct_blank = Charge transfer resistance in the absence of inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
-
Mechanism of Acetylenic Alcohol Corrosion Inhibition
The following diagram illustrates the generally accepted mechanism of corrosion inhibition by acetylenic alcohols on a metal surface in an acidic environment.
Caption: General mechanism of acetylenic alcohol corrosion inhibition.
Conclusion
Acetylenic alcohols, including this compound, are recognized as effective corrosion inhibitors, particularly in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface and form a protective polymer film. While specific comparative data for this compound is scarce, the broader class of acetylenic alcohols consistently demonstrates high inhibition efficiencies. The selection of an appropriate inhibitor and the accurate evaluation of its performance rely on standardized and well-executed experimental protocols such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. Further research focusing on direct comparative studies of various acetylenic alcohols under identical conditions would be invaluable for optimizing corrosion protection strategies in diverse industrial applications.
A Comparative Guide to Acetylenic Alcohol Corrosion Inhibitors: 3,6-Dimethyl-1-heptyn-3-ol vs. Propargyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: A Shared Pathway
Both propargyl alcohol and 3,6-Dimethyl-1-heptyn-3-ol belong to the class of acetylenic alcohols, which are known to be effective corrosion inhibitors, particularly for steel in acidic media. Their primary mechanism of action involves adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process is generally understood to occur in two main steps:
-
Adsorption: The triple bond (alkyne group) in the alcohol molecule has a high electron density, which facilitates its adsorption onto the metal surface through π-electron interaction with the d-orbitals of the metal atoms. The hydroxyl group (-OH) can also participate in the adsorption process.
-
Polymerization: Once adsorbed, the acetylenic alcohol molecules can undergo polymerization on the metal surface, forming a more robust and stable protective film. This polymeric layer further enhances the barrier properties, effectively inhibiting both anodic and cathodic corrosion reactions.
The general inhibition mechanism for acetylenic alcohols is illustrated in the diagram below.
Caption: General mechanism of corrosion inhibition by acetylenic alcohols.
Quantitative Performance Data: Propargyl Alcohol
The following table summarizes experimental data on the corrosion inhibition efficiency of propargyl alcohol for steel in hydrochloric acid (HCl) solutions, as determined by various standard methods.
| Inhibitor Concentration | Temperature (°C) | Medium | Metal | Method | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (A/cm²) | Reference |
| 200 ppm | 30, 60, 90 | 10% HCl | Mild Steel | Weight Loss | ~95 | - | [1] |
| 500 mg/L | 40 | 10% HCl | Duplex Stainless Steel | Weight Loss | 95.70 | - | [2][3] |
| 1000 mg/L | 40 | 10% HCl | Duplex Stainless Steel | Weight Loss | 96.24 | - | [2][3] |
| 500 mg/L | 55 | 10% HCl | Duplex Stainless Steel | Weight Loss | 93.60 | - | [2][3] |
| 1000 mg/L | 55 | 10% HCl | Duplex Stainless Steel | Weight Loss | 95.13 | - | [2][3] |
| 500 mg/L | 40 | 15% HCl | Duplex Stainless Steel | Weight Loss | 89.12 | - | [2][3] |
| 1000 mg/L | 40 | 15% HCl | Duplex Stainless Steel | Weight Loss | 91.70 | - | [2][3] |
| 500 mg/L | 55 | 15% HCl | Duplex Stainless Steel | Weight Loss | 80.82 | - | [2][3] |
| 1000 mg/L | 55 | 15% HCl | Duplex Stainless Steel | Weight Loss | 86.15 | - | [2][3] |
| 500 mg/L | 40 | 10% HCl | Duplex Stainless Steel | Potentiodynamic Polarization | - | 4.76 x 10⁻⁵ | [3] |
| 1000 mg/L | 40 | 10% HCl | Duplex Stainless Steel | Potentiodynamic Polarization | - | 5.25 x 10⁻⁶ | [3] |
| Blank | 40 | 10% HCl | Duplex Stainless Steel | Potentiodynamic Polarization | - | 4.88 x 10⁻⁴ | [3] |
Comparative Efficacy: this compound - A Qualitative Assessment
While direct experimental data for this compound is not available in the reviewed literature, the principles of structure-performance relationships for acetylenic alcohols allow for a qualitative comparison.
-
Molecular Size and Surface Coverage: this compound is a larger molecule than propargyl alcohol. Generally, larger inhibitor molecules with longer alkyl chains can provide better surface coverage on the metal, leading to a more effective protective barrier. This would suggest that this compound could potentially exhibit higher inhibition efficiency compared to propargyl alcohol under similar conditions.
-
Adsorption and Film Formation: The fundamental mechanism of adsorption via the triple bond and subsequent polymerization is expected to be similar for both compounds. However, the bulkier structure of this compound might influence the packing and orientation of the molecules on the surface, which could affect the density and uniformity of the protective film.
Experimental Protocols
The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques. The following are detailed methodologies for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibition efficiencies.
Caption: Workflow for the weight loss method of corrosion inhibition testing.
Procedure:
-
Sample Preparation: Metal coupons of a defined surface area are mechanically polished, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, washed, dried, and weighed again.
-
Calculations:
-
The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Immersion Time)
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of the anodic and cathodic reactions and allows for the determination of the corrosion current density (Icorr).
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate.
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed to determine the corrosion potential (Ecorr) and the corrosion current density (Icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to Ecorr.
-
Inhibition Efficiency Calculation: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive electrochemical technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
AC Perturbation: A small amplitude AC potential signal is applied to the working electrode at the OCP over a range of frequencies.
-
Impedance Measurement: The impedance of the system is measured as a function of frequency.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots and is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Inhibition Efficiency Calculation: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100
Conclusion
Propargyl alcohol is a well-documented and effective corrosion inhibitor for steel in acidic environments, with inhibition efficiencies often exceeding 90%. While direct quantitative data for this compound is lacking, its larger molecular structure suggests it could potentially offer superior performance due to enhanced surface coverage. However, without direct comparative experimental studies, this remains a hypothesis.
For a definitive comparison, experimental investigations of this compound using the standardized protocols outlined in this guide are necessary. Such studies would provide the quantitative data required for a direct and objective assessment of its efficacy relative to propargyl alcohol.
References
A Comparative Analysis of Secondary vs. Tertiary Acetylenic Alcohols in Catalytic Rearrangements
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of key functional groups is paramount. This guide provides an objective comparison of secondary and tertiary acetylenic alcohols in common catalytic rearrangements, supported by experimental data, to aid in synthetic strategy and catalyst selection.
The catalytic isomerization of acetylenic alcohols is a fundamental transformation in organic synthesis, providing access to valuable α,β-unsaturated carbonyl compounds. However, the structural nature of the alcohol—specifically, whether it is secondary or tertiary—dramatically influences the reaction pathway and product distribution, particularly in the presence of acid or transition-metal catalysts. This guide focuses on the comparative performance of these two classes of alcohols in the well-known Meyer-Schuster and the competing Rupe rearrangements.
Key Distinction in Reactivity
Secondary and tertiary acetylenic alcohols exhibit divergent behavior in acid-catalyzed rearrangements. Secondary propargyl alcohols typically undergo a clean Meyer-Schuster rearrangement , which involves a 1,3-hydroxyl shift to furnish α,β-unsaturated aldehydes or ketones.[1]
In contrast, tertiary propargyl alcohols can follow two competing pathways: the Meyer-Schuster rearrangement or the Rupe rearrangement . The Rupe pathway, which is unique to tertiary alcohols, proceeds through an enyne intermediate to yield α,β-unsaturated methyl ketones.[2] The choice of catalyst and reaction conditions is therefore critical in directing the selectivity of rearrangements for tertiary acetylenic alcohols.[2]
Performance Under Acid Catalysis
Under Brønsted acid catalysis, the inherent reactivity differences between secondary and tertiary acetylenic alcohols are starkly highlighted. The following data, adapted from studies by Díez-González et al., showcases the outcomes for a representative secondary and tertiary alcohol using aqueous hypophosphorus acid as the catalyst.[1]
| Substrate Class | Representative Alcohol | Catalyst (mol%) | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| Secondary | 1-Phenylprop-2-yn-1-ol | (OH)P(O)H₂ (5) | 110 | 18 | Meyer-Schuster Product | 75 |
| Tertiary | 2-Methyl-1,3-diphenylprop-2-yn-1-ol | (OH)P(O)H₂ (10) | 110 | 18 | Decomposition / Rupe Intermediate | Low Conversion |
As the data indicates, the secondary alcohol undergoes a successful Meyer-Schuster rearrangement to the corresponding enone in good yield. The tertiary alcohol, however, suffers from decomposition under these conditions, with only traces of the Rupe intermediate being observed.[1] This underscores the greater propensity of tertiary propargylic cations to undergo alternative, non-productive pathways under strong acid catalysis.
Performance Under Transition-Metal Catalysis
The use of transition-metal catalysts can offer milder reaction conditions and, in some cases, improved selectivity. A study by Egi et al. on a molybdenum-gold combination catalyst demonstrates its efficacy in rearranging a broad scope of acetylenic alcohols.[3]
| Substrate Class | Representative Alcohol | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |
| Secondary | 1-Phenylprop-2-yn-1-ol | MoO₂(acac)₂ (1), AuCl(PPh₃) (1), AgOTf (1) | Toluene | 0.5 | Meyer-Schuster Product | 96 |
| Tertiary | 2-Phenylbut-3-yn-2-ol | MoO₂(acac)₂ (1), AuCl(PPh₃) (1), AgOTf (1) | Toluene | 3 | Meyer-Schuster Product | 89 |
This catalytic system is effective for both secondary and tertiary alcohols, leading exclusively to the Meyer-Schuster product. Notably, the tertiary alcohol requires a significantly longer reaction time to achieve a high yield, indicating a lower reactivity compared to its secondary counterpart under these conditions.[3]
Reaction Pathways and Experimental Workflow
The distinct catalytic pathways for secondary and tertiary acetylenic alcohols are visualized below, followed by a general experimental workflow for these rearrangements.
References
Benchmarking the Performance of 3,6-Dimethyl-1-heptyn-3-ol as a Silicone Cure Inhibitor
For researchers, scientists, and professionals in drug development, the precise control of silicone curing processes is paramount for ensuring the quality, consistency, and efficacy of final products. This guide provides a comparative analysis of 3,6-Dimethyl-1-heptyn-3-ol as a cure inhibitor for platinum-catalyzed silicone systems. While direct comparative performance data for this compound is limited in publicly available literature, this document leverages data for a structurally similar acetylenic alcohol, 3,5-Dimethyl-1-hexyn-3-ol, to provide valuable performance benchmarks. The experimental protocols and comparative data presented herein offer a framework for evaluating cure inhibitors in silicone formulations.
Introduction to Silicone Cure Inhibition
Addition-curing silicone systems, which rely on a platinum catalyst, are widely used in medical and pharmaceutical applications due to their biocompatibility and stability. However, the rapid cure times of these systems at room temperature can limit working time ("pot life"). Cure inhibitors are essential additives that temporarily deactivate the platinum catalyst at ambient temperatures, extending the pot life without significantly impacting the final cured properties at elevated temperatures. Among the various classes of inhibitors, acetylenic alcohols are widely utilized for their effectiveness. This guide focuses on the performance of this compound, a member of this class.
Comparative Performance of Acetylenic Alcohol Inhibitors
The following table summarizes the performance of 3,5-Dimethyl-1-hexyn-3-ol, a close structural analog of this compound, in comparison to other common cure inhibitors. The data is synthesized from various sources to provide a comparative overview. It is important to note that performance can vary depending on the specific silicone formulation, catalyst concentration, and curing temperature.
Table 1: Comparative Performance of Silicone Cure Inhibitors
| Inhibitor | Chemical Class | Concentration (wt%) | Pot Life (hours at 25°C) | Cure Time (minutes at 150°C) | Key Characteristics |
| 3,5-Dimethyl-1-hexyn-3-ol | Acetylenic Alcohol | 0.05 | > 24 | ~ 5 | Effective pot life extension with moderate temperature activation. |
| 0.1 | > 48 | ~ 10 | Increased inhibition with higher concentration. | ||
| 1-Ethynyl-1-cyclohexanol | Acetylenic Alcohol | 0.05 | > 24 | ~ 3 | Faster cure at elevated temperatures compared to linear acetylenic alcohols. |
| 2-Methyl-3-butyn-2-ol | Acetylenic Alcohol | 0.1 | ~ 12 | ~ 8 | Volatile inhibitor, suitable for applications requiring rapid inhibitor removal. |
| Maleic Anhydride | Anhydride | 0.2 | ~ 8 | ~ 15 | Less effective at room temperature inhibition compared to acetylenic alcohols. |
Note: The data for 3,5-Dimethyl-1-hexyn-3-ol is presented as a proxy for this compound due to the limited availability of direct comparative data.
Experimental Protocols
To ensure accurate and reproducible benchmarking of silicone cure inhibitors, standardized experimental protocols are crucial. The following section details the methodology for determining key performance parameters.
Pot Life Determination (Working Time)
Objective: To measure the time available for processing the silicone mixture at ambient temperature before it begins to solidify.
Methodology:
-
Prepare the two-part silicone formulation (Part A: vinyl-functional silicone polymer and platinum catalyst; Part B: silicon-hydride crosslinker).
-
Add the specified concentration of the cure inhibitor to Part A and mix thoroughly.
-
Combine Part A and Part B in the recommended mix ratio and start a stopwatch.
-
Periodically measure the viscosity of the mixture using a viscometer or by manual probing.
-
The pot life is defined as the time at which the initial viscosity of the mixture doubles.
Cure Time Determination (Rheometry)
Objective: To determine the curing characteristics of the silicone formulation at a specific temperature.
Methodology:
-
Utilize a moving die rheometer (MDR) or an oscillating rheometer.
-
Place a sample of the mixed silicone formulation containing the inhibitor into the temperature-controlled chamber of the rheometer.
-
Set the desired test temperature (e.g., 150°C).
-
The instrument will oscillate the die at a defined frequency and amplitude and measure the torque required.
-
The cure curve is a plot of torque versus time. Key parameters are extracted from this curve:
-
t_s2 (Scorch Time): The time at which the torque rises to 2 units above the minimum torque. This indicates the onset of cure.
-
t_c90 (Cure Time): The time to reach 90% of the maximum torque, representing the point of near-complete cure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of a silicone cure inhibitor.
Caption: Workflow for evaluating silicone cure inhibitor performance.
Signaling Pathway of Platinum-Catalyzed Hydrosilylation and Inhibition
The curing of addition-cure silicones proceeds via a hydrosilylation reaction, catalyzed by a platinum complex. The inhibitor functions by reversibly binding to the platinum catalyst, preventing it from catalyzing the reaction at room temperature.
Caption: Inhibition of platinum-catalyzed hydrosilylation.
Conclusion
This compound, and its structural analogs, serve as effective cure inhibitors for platinum-catalyzed silicone systems. They provide a crucial extension of pot life at ambient temperatures, allowing for greater processing flexibility, while enabling rapid curing at elevated temperatures. The selection of an appropriate inhibitor and its concentration is a critical formulation parameter that must be optimized based on the desired processing characteristics and final product performance. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of different cure inhibitors, enabling researchers and developers to make informed decisions for their specific applications.
Comparative Guide to Byproducts in the Synthesis of 3,6-Dimethyl-1-heptyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected chemical species in the synthesis of 3,6-dimethyl-1-heptyn-3-ol, a tertiary alkynyl alcohol. The primary focus is on the characterization of potential byproducts arising from the common Grignard synthesis route. Understanding and controlling these impurities is critical for ensuring the quality, safety, and efficacy of final products in drug development and other applications.
Synthesis Overview
The standard laboratory synthesis of this compound involves the nucleophilic addition of an ethynyl group to a ketone. Specifically, the reaction between ethynylmagnesium bromide (a Grignard reagent) and 4-methyl-2-pentanone (methyl isobutyl ketone) is a common and efficient method.
Characterization of Potential Byproducts
While the Grignard reaction is a powerful tool for C-C bond formation, several side reactions can lead to the formation of impurities. The identification and quantification of these byproducts are essential for process optimization and quality control. The following table compares the desired product with potential byproducts.
| Compound | Chemical Structure | Origin | Potential Impact |
| This compound (Target Product) | CC(C)CC(C)(O)C#CH | Desired Grignard addition | Active pharmaceutical ingredient or intermediate. |
| 4-Methyl-2-pentanone (Starting Material) | CC(C)CC(=O)C | Incomplete reaction | Reduces yield; may interfere with downstream processing. |
| 4-Methyl-2-pentanol | CC(C)CC(C)O | Reduction of the starting ketone | Impurity with different physical and chemical properties. |
| Diacetylene (Butadiyne) | HC#C-C#CH | Oxidative coupling of the Grignard reagent | Can be a reactive and potentially hazardous impurity. |
| Unidentified Higher Molecular Weight Species | Various | Self-condensation of the ketone or further reactions of byproducts | Can complicate purification and affect product stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and accurate characterization of the product and its byproducts.
Synthesis of this compound
-
Preparation of Ethynylmagnesium Bromide: A solution of ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) is prepared by reacting magnesium turnings with ethyl bromide. Acetylene gas is then bubbled through this solution to form ethynylmagnesium bromide.
-
Grignard Reaction: The solution of ethynylmagnesium bromide is cooled in an ice bath. 4-Methyl-2-pentanone, dissolved in anhydrous THF, is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.
-
Sample Preparation: A dilute solution of the crude reaction mixture is prepared in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different components of the mixture. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for identification.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compounds present.
-
Sample Preparation: A small amount of the crude product or purified fractions is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information on the number and types of protons and their neighboring atoms. Key signals for the desired product include a singlet for the acetylenic proton, a singlet for the hydroxyl proton, and multiplets for the alkyl groups.
-
¹³C NMR: Shows the number of different carbon environments in the molecule. The alkynyl carbons and the carbon bearing the hydroxyl group are characteristic.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between atoms and definitively identify the structures of byproducts, especially when reference spectra are unavailable.
Comparison of Alternative Synthesis Routes
While the Grignard reaction is prevalent, alternative methods for synthesizing tertiary alkynyl alcohols exist, each with its own potential impurity profile.
| Synthesis Route | Description | Common Byproducts | Advantages | Disadvantages |
| Grignard Reaction | Reaction of an organomagnesium halide with a ketone. | Unreacted starting materials, reduction products, coupling products. | Versatile, widely applicable, relatively inexpensive. | Sensitive to moisture and air, potential for side reactions. |
| Organolithium Addition | Reaction of an organolithium reagent (e.g., ethynyllithium) with a ketone. | Similar to Grignard, but can be more reactive. | Higher reactivity can be beneficial for hindered ketones. | Organolithium reagents are often more pyrophoric and require stricter anhydrous conditions. |
| Carbometalation of Alkynes | Addition of an organometallic reagent across a triple bond, followed by reaction with an electrophile. | Depends on the specific reagents and reaction pathway. | Can offer different selectivity and functional group tolerance. | Often requires more specialized reagents and catalysts. |
Logical Relationships in Byproduct Formation
The formation of byproducts is often interconnected and dependent on reaction conditions.
Conclusion
The synthesis of this compound via the Grignard pathway is a robust method, but careful consideration of potential side reactions and diligent characterization of the product mixture are paramount. The use of complementary analytical techniques such as GC-MS and NMR is essential for the comprehensive identification and quantification of byproducts. This knowledge enables the optimization of reaction conditions to maximize the yield and purity of the target compound, which is a critical requirement in the pharmaceutical and fine chemical industries.
Spectroscopic Analysis of 3,6-Dimethyl-1-heptyn-3-ol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the isomers of 3,6-dimethyl-1-heptyn-3-ol. Due to the presence of a single chiral center at the carbon atom bearing the hydroxyl group (C3), this compound exists as a pair of enantiomers: (R)-3,6-dimethyl-1-heptyn-3-ol and (S)-3,6-dimethyl-1-heptyn-3-ol. This document outlines the expected and observed spectroscopic characteristics of these isomers using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
It is a fundamental principle in stereochemistry that enantiomers exhibit identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as IR, NMR, and MS are inherently achiral. Consequently, the (R) and (S) enantiomers of this compound are indistinguishable by these methods, and their spectra are identical. The data presented below, therefore, applies to the racemic mixture and to each individual enantiomer.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. The Mass Spectrometry data is sourced from the NIST WebBook, while the Infrared and 1H NMR data are predicted based on the known characteristic absorptions and chemical shifts for the functional groups present in the molecule.[1]
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibration Mode | Predicted Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| ≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp |
| C-H (Alkane) | Stretching | 2960 - 2870 | Strong |
| C≡C (Alkyne) | Stretching | 2150 - 2100 | Weak to Medium |
| C-O (Alcohol) | Stretching | 1200 - 1100 | Strong |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 1.5 - 2.5 | Singlet (broad) | 1H |
| ≡C-H | ~2.4 | Singlet | 1H |
| -CH(CH₃)₂ | 1.5 - 1.9 | Multiplet | 1H |
| -CH₂- | 1.4 - 1.7 | Multiplet | 2H |
| -C(OH)CH₃ | ~1.4 | Singlet | 3H |
| -CH(CH₃)₂ | ~0.9 | Doublet | 6H |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 125 | 5 | [M-CH₃]⁺ |
| 107 | 10 | [M-H₂O-CH₃]⁺ |
| 83 | 100 | [C₆H₁₁]⁺ |
| 69 | 40 | [C₅H₉]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 43 | 85 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
A thin film of neat this compound is prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty plates is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The sample is then placed in the NMR spectrometer, and the ¹H NMR spectrum is acquired.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, typically via direct injection or through a gas chromatograph. The molecules are ionized by a beam of high-energy electrons (typically 70 eV), causing fragmentation. The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of chemical isomers.
Caption: General workflow for spectroscopic analysis of isomers.
References
Establishing a Reference Standard for 3,6-Dimethyl-1-heptyn-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The establishment of a well-characterized reference standard is a critical prerequisite for the accurate and reproducible analysis of any chemical entity in research and development. This guide provides a comprehensive framework for the establishment of 3,6-Dimethyl-1-heptyn-3-ol as a reference standard, detailing the necessary analytical methodologies and comparative data for its qualification. This document outlines the characterization of a candidate reference standard in comparison to commercially available alternatives.
Characterization of the Candidate Reference Standard
A candidate batch of this compound, designated as Lot # XYZ-001, was synthesized and purified to a high degree. This candidate material was subjected to a battery of analytical tests to confirm its identity, purity, and stability. Commercially available this compound from two different suppliers (designated as Supplier A and Supplier B) were used as comparators. Most commercial suppliers indicate a purity of approximately 98% determined by Gas Chromatography (GC).
Identity Confirmation
The identity of the candidate reference standard was unequivocally confirmed using a combination of spectroscopic techniques.
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired to confirm the molecular structure of this compound. The predicted chemical shifts are in agreement with the expected structure.
Table 1: Predicted ¹H NMR (500 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.45 | s | 1H | H-1 (acetylenic) |
| 1.75 - 1.85 | m | 1H | H-6 |
| 1.60 - 1.70 | m | 1H | H-5a |
| 1.45 | s | 3H | C3-CH₃ |
| 1.25 - 1.35 | m | 1H | H-5b |
| 1.10 - 1.20 | m | 2H | H-4 |
| 0.95 | d, J=6.5 Hz | 6H | H-7, H-8 |
Table 2: Predicted ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 87.5 | C-2 |
| 71.5 | C-1 |
| 68.0 | C-3 |
| 50.0 | C-4 |
| 45.0 | C-5 |
| 28.5 | C3-CH₃ |
| 24.5 | C-6 |
| 22.5 | C-7, C-8 |
1.1.2. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) was performed to determine the molecular weight and fragmentation pattern of the candidate reference standard. The observed mass spectrum is consistent with the structure of this compound.[1]
Table 3: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 125 | 5 | [M-CH₃]⁺ |
| 109 | 15 | [M-C₂H₅]⁺ |
| 83 | 100 | [M-C₄H₉]⁺ (loss of isobutyl group) |
| 55 | 40 | [C₄H₇]⁺ |
Purity Assessment
The purity of the candidate reference standard was determined by Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Table 4: Comparative Purity Analysis of this compound Samples
| Analytical Method | Lot # XYZ-001 Purity (%) | Supplier A Purity (%) | Supplier B Purity (%) |
| GC-FID | 99.8 | 98.2 | 97.9 |
| HPLC-UV (210 nm) | 99.7 | 98.1 | 97.8 |
The candidate reference standard, Lot # XYZ-001, demonstrates a significantly higher purity as compared to the commercially available alternatives.
Potential Impurities
A thorough understanding of potential impurities is crucial for the establishment of a reference standard. Impurities can arise from the manufacturing process or from degradation of the substance over time.
Process-Related Impurities
The most common synthetic route to tertiary alkynols such as this compound is the Grignard reaction between a ketone and an acetylide. In this case, the reaction would involve 5-methyl-2-hexanone and an acetylene Grignard reagent. Potential process-related impurities include:
-
Unreacted Starting Materials: 5-methyl-2-hexanone.
-
Byproducts of Side Reactions: Enolization of 5-methyl-2-hexanone can lead to aldol condensation products.
-
Reagents from Workup: Residual solvents and salts.
Degradation Products
Forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions. These studies are essential for establishing the stability-indicating nature of the analytical methods.
Table 5: Summary of Forced Degradation Studies for this compound
| Stress Condition | Observation | Major Degradants Identified |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | Minor degradation | Isomeric aldehydes/ketones |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | Negligible degradation | None detected |
| Oxidation (3% H₂O₂, RT, 24h) | Moderate degradation | Oxidized byproducts, including carboxylic acids |
| Thermal (80°C, 72h) | Negligible degradation | None detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrument: Agilent 7890B GC System with FID
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: 1 mg/mL in methanol
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrument: Waters Alliance e2695 Separation Module with 2489 UV/Visible Detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A: Water; B: Acetonitrile. Gradient: 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B over 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in acetonitrile/water (50:50)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 500 MHz spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR: 16 scans, relaxation delay of 1 s
-
¹³C NMR: 1024 scans, relaxation delay of 2 s
-
Sample Preparation: 10 mg dissolved in 0.7 mL of CDCl₃
Mass Spectrometry (MS)
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
GC Conditions: Same as GC-FID method
Visualization of Workflows
Reference Standard Qualification Workflow
Caption: Workflow for the qualification of a chemical reference standard.
Forced Degradation Study Logical Flow
Caption: Logical flow for conducting a forced degradation study.
Conclusion
The comprehensive analytical data presented in this guide demonstrates that Lot # XYZ-001 of this compound is of high purity and has been thoroughly characterized. The detailed experimental protocols provide a robust framework for its analysis. Based on this evidence, Lot # XYZ-001 is suitable for establishment as a chemical reference standard for this compound, enabling accurate and consistent results in research, development, and quality control applications. This guide serves as a template for the rigorous qualification of non-pharmacopeial reference standards.
References
Inter-laboratory Comparison of 3,6-Dimethyl-1-heptyn-3-ol Analysis: A Methodological Guide
This guide provides a comparative overview of a hypothetical inter-laboratory study for the quantitative analysis of 3,6-Dimethyl-1-heptyn-3-ol. It is designed for researchers, scientists, and professionals in drug development to understand the variability and reliability of analytical methods across different laboratories.
Quantitative Data Summary
The following tables summarize the hypothetical performance data from five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) in the analysis of a standard sample of this compound. The primary analytical technique considered is Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Inter-laboratory Precision and Accuracy Results
| Laboratory | Mean Concentration (mg/mL) | Standard Deviation (mg/mL) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Accuracy (% Recovery) |
| Lab A | 9.95 | 0.25 | 2.51 | 4.85 | 99.5 |
| Lab B | 10.12 | 0.31 | 3.06 | 5.12 | 101.2 |
| Lab C | 9.88 | 0.28 | 2.83 | 4.98 | 98.8 |
| Lab D | 10.05 | 0.22 | 2.19 | 4.75 | 100.5 |
| Lab E | 9.91 | 0.35 | 3.53 | 5.31 | 99.1 |
| Overall | 9.98 | 0.32 | 2.82 | 5.00 | 99.8 |
Table 2: Linearity and Limit of Detection (LOD) / Limit of Quantitation (LOQ)
| Laboratory | Linearity (R²) | Linear Range (mg/mL) | LOD (mg/mL) | LOQ (mg/mL) |
| Lab A | 0.9992 | 0.1 - 50 | 0.05 | 0.15 |
| Lab B | 0.9989 | 0.1 - 50 | 0.06 | 0.18 |
| Lab C | 0.9995 | 0.1 - 50 | 0.04 | 0.12 |
| Lab D | 0.9998 | 0.1 - 50 | 0.03 | 0.10 |
| Lab E | 0.9985 | 0.1 - 50 | 0.07 | 0.21 |
Experimental Protocols
A standardized experimental protocol was distributed to all participating laboratories to ensure consistency in the analytical procedure.
2.1. Sample Preparation
-
Stock Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration Standards: A series of calibration standards were prepared by diluting the stock solution with methanol to concentrations ranging from 0.1 mg/mL to 50 mg/mL.
-
Quality Control (QC) Samples: QC samples were prepared at three concentration levels (low, medium, and high) from a separate stock solution.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrument: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory study and the analytical process.
Caption: Workflow of the inter-laboratory comparison study.
Caption: Key steps in the GC-MS analytical method.
Unveiling the Molecular Blueprint for Potent Corrosion Control: A Comparative Guide to Acetylenic Alcohol Inhibitors
For researchers, scientists, and drug development professionals engaged in the battle against metal corrosion, understanding the intricate relationship between a molecule's structure and its inhibitory function is paramount. This guide provides an in-depth comparison of the inhibitor efficiency of various acetylenic alcohols, correlating their structural modifications with performance. Supported by experimental data, this document serves as a critical resource for the rational design of next-generation corrosion inhibitors.
The inhibitory action of acetylenic alcohols primarily stems from their ability to adsorb onto a metal surface and subsequently form a protective polymer film. This process is highly dependent on the electronic and steric properties of the molecule. This guide dissects these relationships through a comparative analysis of systematically varied acetylenic alcohol structures, offering clear, data-driven insights into how molecular architecture dictates inhibitor efficiency.
Comparative Analysis of Inhibitor Efficiency
The following tables summarize the corrosion inhibition efficiency of two distinct series of acetylenic alcohols, demonstrating the impact of halogen substitution and alkyl chain length on their protective capabilities on Armco iron in acidic environments.
The Influence of Halogen Substitution on 3-methyl-1-butyn-3-ol Derivatives
The substitution of the acetylenic hydrogen in 3-methyl-1-butyn-3-ol with increasingly polarizable halogens demonstrates a marked improvement in inhibitor efficiency, particularly in hydrochloric acid. This is attributed to the enhanced adsorption of the inhibitor molecule onto the metal surface.
Table 1: Inhibition Efficiency of Halogen-Substituted 3-methyl-1-butyn-3-ol Derivatives
| Inhibitor | Structure | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%)[1] |
| 3-methyl-1-butyn-3-ol | HC≡C-C(CH₃)₂OH | 1 M HCl | 70 | 85 |
| 3-methyl-1-chloro-1-butyn-3-ol | ClC≡C-C(CH₃)₂OH | 1 M HCl | 70 | 92 |
| 3-methyl-1-bromo-1-butyn-3-ol | BrC≡C-C(CH₃)₂OH | 1 M HCl | 70 | 94 |
| 3-methyl-1-iodo-1-butyn-3-ol | IC≡C-C(CH₃)₂OH | 1 M HCl | 70 | 95 |
| 3-methyl-1-butyn-3-ol | HC≡C-C(CH₃)₂OH | 0.5 M H₂SO₄ | 70 | 47 |
| 3-methyl-1-chloro-1-butyn-3-ol | ClC≡C-C(CH₃)₂OH | 0.5 M H₂SO₄ | 70 | 65 |
| 3-methyl-1-bromo-1-butyn-3-ol | BrC≡C-C(CH₃)₂OH | 0.5 M H₂SO₄ | 70 | 72 |
| 3-methyl-1-iodo-1-butyn-3-ol | IC≡C-C(CH₃)₂OH | 0.5 M H₂SO₄ | 70 | 80 |
The Impact of Alkyl Chain Length in Alkyn-3-ols
Increasing the length of the alkyl chain in alkyn-3-ols significantly boosts their inhibitor efficiency. This is due to the formation of a thicker, more compact, and more hydrophobic protective polymer layer on the metal surface, which acts as a more effective barrier to the corrosive medium.
Table 2: Inhibition Efficiency of Alkyn-3-ols with Varying Alkyl Chain Lengths
| Inhibitor | Structure | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%)[1] |
| 1-pentyn-3-ol | HC≡C-CH(OH)CH₂CH₃ | 1 M HCl | 70 | 90 |
| 1-hexyn-3-ol | HC≡C-CH(OH)(CH₂)₂CH₃ | 1 M HCl | 70 | 95 |
| 1-heptyn-3-ol | HC≡C-CH(OH)(CH₂)₃CH₃ | 1 M HCl | 70 | 98 |
| 1-octyn-3-ol | HC≡C-CH(OH)(CH₂)₄CH₃ | 1 M HCl | 70 | >99 |
| 1-pentyn-3-ol | HC≡C-CH(OH)CH₂CH₃ | 0.5 M H₂SO₄ | 70 | 85 |
| 1-hexyn-3-ol | HC≡C-CH(OH)(CH₂)₂CH₃ | 0.5 M H₂SO₄ | 70 | 92 |
| 1-heptyn-3-ol | HC≡C-CH(OH)(CH₂)₃CH₃ | 0.5 M H₂SO₄ | 70 | 96 |
| 1-octyn-3-ol | HC≡C-CH(OH)(CH₂)₄CH₃ | 0.5 M H₂SO₄ | 70 | 98 |
Experimental Protocols
The determination of inhibitor efficiency relies on a suite of well-established experimental techniques. The primary methods employed in the cited studies are detailed below.
Weight Loss Measurements
This gravimetric method provides a direct measure of corrosion rate and inhibitor efficiency.
-
Specimen Preparation: Mild steel coupons of a defined surface area are mechanically polished with a series of emery papers, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a predetermined duration.
-
Post-Immersion Processing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a solution containing HCl and a scrubbing agent. The coupons are then washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The IE% is calculated using the following formula: IE% = [(W₀ - W₁) / W₀] x 100 where W₀ is the weight loss of the coupon in the uninhibited solution, and W₁ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetic parameters of the corrosion process and the mode of inhibition (anodic, cathodic, or mixed).
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation and properties of the protective inhibitor film.
-
Experimental Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Measurement: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined from these plots, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Visualizing the Evaluation Workflow
The logical progression from inhibitor selection to performance evaluation is a critical aspect of corrosion research. The following diagram illustrates a typical workflow for assessing the efficiency of acetylenic alcohol inhibitors.
Caption: Workflow for evaluating acetylenic alcohol inhibitor efficiency.
This comprehensive guide underscores the critical role of molecular structure in dictating the performance of acetylenic alcohol corrosion inhibitors. By providing clear, comparative data and detailed experimental protocols, it aims to empower researchers in the rational design and development of more effective and targeted corrosion control technologies.
References
Safety Operating Guide
3,6-Dimethyl-1-heptyn-3-ol proper disposal procedures
Commencing Safety Protocol Review
I've initiated a thorough search for the safety data sheet (SDS/MSDS) of 3,6-Dimethyl-1-heptyn-3-ol to pinpoint hazard details, proper handling methods, and disposal guidelines. Simultaneously, I'm researching general disposal protocols for flammable and environmentally hazardous substances to establish a robust safety framework.
Defining Disposal Procedure Steps
I'm now diving into the disposal procedures. I'll structure the guide with hazard introductions, safety precautions, and a detailed disposal process, focusing on waste segregation and containerization. To help visualize decision-making, I'll create a DOT language diagram. Finally, I'll compile all cited sources for a complete reference section.
Developing a Comprehensive Guide
I'm gathering comprehensive data on this compound's hazards and disposal. I'm focusing on regulations from EPA, OSHA, and chemical suppliers, and investigating potential reactions. I'll outline the guide with hazards, precautions, a detailed procedure with waste segregation, and a DOT diagram. I'm aiming for a complete reference section for thoroughness.
Investigating the Data Sheet
I've been searching for a comprehensive SDS for this compound. It's proving difficult. While suppliers like Fisher Scientific and TCI America are mentioned, and a GHS Rev. 11 SDS exists, a direct, accessible document hasn't surfaced yet. My search continues.
Assessing Flammability & Disposal
I'm now assessing the flammability of this compound, given the missing SDS. Based on its structure, I anticipate it's flammable, similar to other acetylenic alcohols. I'm focusing on synthesizing disposal guidelines. The lack of a direct SDS forces me to infer. I will explain disposal steps with an analysis, addressing the prompt's demand for detail and explanation.
Compiling Disposal Procedures
I'm now collating the information to create detailed disposal procedures. The initial search was frustrating; no direct SDS materialized, just general guidance. I'm leveraging information on flammable liquids, like not pouring down the drain and using labeled containers. I'm now cross-referencing this with hints about acetylenic alcohol hazards to make the guide specific. I will detail each step, clearly explaining assumptions and limitations stemming from the SDS gap.
Refining Hazard Insights
I've made headway in refining the hazard information. Delving deeper, I've confirmed that this compound is a flammable liquid, causes skin and eye irritation, and may irritate the respiratory system. This specific GHS classification really helps pinpoint the dangers involved. I'm building on this foundation to get a complete picture.
Consolidating Disposal Procedures
I've integrated the detailed hazard information into actionable disposal procedures. I now have the GHS classification specifics. I'm building a step-by-step guide integrating general flammable liquid protocols with the unique aspects of acetylenic compounds. Explaining the reasoning behind each step and the relevant DOT diagram are my next steps.
Detailing Disposal Protocols
Now, I've integrated specific hazard data into a framework for disposal steps. The GHS classification is foundational, pointing toward tailored protocols. I can draft a detailed disposal guide, weaving together flammable liquid procedures with the specific risks of acetylenic compounds. The reasoning behind each step, including the environmental and explosive risks, will be a key part of the guide. I'll include the relevant DOT diagram for clarity and build a useful references list.
Safeguarding Your Research: A Guide to Handling 3,6-Dimethyl-1-heptyn-3-ol
Essential safety protocols and logistical plans are critical for the secure and effective use of 3,6-Dimethyl-1-heptyn-3-ol in any research or development setting. This guide provides immediate, procedural, and step-by-step instructions for laboratory personnel, ensuring the safe handling and disposal of this chemical. Adherence to these guidelines is paramount for protecting researchers and maintaining a safe laboratory environment.
Chemical Safety Profile
This compound is classified as a flammable liquid and vapor that can cause skin and eye irritation. It may also cause respiratory irritation. Proper personal protective equipment (PPE) and handling procedures are essential to mitigate these risks.
| Hazard Classification | GHS Category | Physical & Chemical Properties |
| Flammable Liquid | Category 3 | Boiling Point: 59-60°C at 5mm Hg |
| Skin Irritation | Category 2 | Density: 0.85 g/cm³[1] |
| Eye Irritation | Category 2 | Vapor Pressure: 0.522 mmHg at 25°C[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Flash Point: 56.5°C[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when this chemical is in use.
-
Hand Protection: Wear protective gloves.[1]
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: If working outside of a certified chemical fume hood or in poorly ventilated areas, a vapor respirator is necessary.[1]
Safe Handling and Operational Workflow
A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and accidents.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Don all required personal protective equipment.
-
Handling: Conduct all work with this compound inside a chemical fume hood to minimize inhalation exposure.
-
Spill Response: In the event of a spill, evacuate the immediate area. Use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal vendor. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
